Product packaging for 3-Methyl-3H-indol-3-ol(Cat. No.:CAS No. 216101-54-1)

3-Methyl-3H-indol-3-ol

Cat. No.: B15072405
CAS No.: 216101-54-1
M. Wt: 147.17 g/mol
InChI Key: HYZSAMREMMAXPO-UHFFFAOYSA-N
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Description

3-Methyl-3H-indol-3-ol (CAS 216101-54-1) is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . It belongs to the class of 3H-indoles, also known as indolenines, which are valuable scaffolds in organic and medicinal chemistry research. The indole nucleus is a privileged structure in drug discovery due to its ability to interact with a wide array of biological targets . Indole derivatives are extensively investigated for their diverse pharmacological activities, including potential anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties . Specifically, 3H-indole scaffolds are key intermediates in synthetic chemistry. They are commonly produced via classical methods like the Fischer indole synthesis, a reaction between a phenylhydrazine and a ketone under acid catalysis . These intermediates are crucial for developing more complex molecules, such as those in the tryptan class of pharmaceuticals . As a building block, this compound provides researchers with a versatile core structure. Scientists can further functionalize this molecule to explore structure-activity relationships, create combinatorial libraries for high-throughput screening, or develop novel compounds targeting various diseases . The presence of both methyl and hydroxyl substituents on the indolenine core offers distinct sites for chemical modification, making it a valuable reagent for synthesizing novel compounds with optimized properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B15072405 3-Methyl-3H-indol-3-ol CAS No. 216101-54-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

216101-54-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-methylindol-3-ol

InChI

InChI=1S/C9H9NO/c1-9(11)6-10-8-5-3-2-4-7(8)9/h2-6,11H,1H3

InChI Key

HYZSAMREMMAXPO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NC2=CC=CC=C21)O

Origin of Product

United States

Foundational & Exploratory

Navigating the Chemistry of 3-Methyl-3H-indol-3-ol: A Technical Overview of a Reactive Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-3H-indol-3-ol (CAS No. 216101-54-1) is a chemical compound of interest within the broader family of indole derivatives. However, a comprehensive review of available scientific literature reveals a significant scarcity of detailed experimental data regarding its chemical and physical properties. This technical guide aims to consolidate the known information for this compound and to provide context by discussing its likely nature as a reactive intermediate and its relationship to the more stable and well-characterized isomer, 3-hydroxy-3-methyloxindole. The limited data suggests that this compound is likely a transient species, making its isolation and detailed characterization challenging.

Core Chemical Properties of this compound

Direct experimental data for this compound is sparse. The following table summarizes the fundamental computed properties associated with its chemical structure.

PropertyValueSource
CAS Number 216101-54-1Guidechem[1]
Molecular Formula C₉H₉NOGuidechem[1]
Molecular Weight 147.17 g/mol Guidechem[1]
PSA (Polar Surface Area) 32.59 ŲGuidechem[1]
LogP 1.04560Guidechem[1]

Note: These values are predicted and have not been experimentally verified in publicly available literature. The lack of experimental data such as melting point, boiling point, and solubility underscores the compound's potential instability.

The Isomeric Relationship with 3-Hydroxy-3-methyloxindole

It is hypothesized that this compound exists in equilibrium with its more stable tautomer, 3-hydroxy-3-methyloxindole. This relationship is a key aspect of its chemistry.

tautomerism This compound This compound 3-hydroxy-3-methyloxindole 3-hydroxy-3-methyloxindole This compound->3-hydroxy-3-methyloxindole Tautomerization 3-hydroxy-3-methyloxindole->this compound Tautomerization

Caption: Tautomeric relationship between this compound and 3-hydroxy-3-methyloxindole.

3-hydroxy-3-methyloxindole is a well-documented compound with available experimental data. It is a member of the oxindole family, characterized by a carbonyl group at the 2-position of the indoline ring system.[2]

Chemical Properties of 3-hydroxy-3-methyloxindole
PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem[2]
Molecular Weight 163.17 g/mol PubChem[2]
Physical Description SolidPubChem[2]
IUPAC Name 3-hydroxy-3-methyl-1H-indol-2-onePubChem[2]

Synthesis and Experimental Protocols

Due to the apparent instability of this compound, specific and reproducible experimental protocols for its synthesis and isolation are not available in the reviewed literature. It is likely formed as a transient intermediate in reactions involving the oxidation of 3-methylindole.

Hypothetical Formation Pathway

The formation of this compound can be conceptualized as an intermediate step in the oxidation of 3-methylindole to 3-hydroxy-3-methyloxindole.

formation_pathway 3-Methyl-1H-indole 3-Methyl-1H-indole This compound This compound (Unstable Intermediate) 3-Methyl-1H-indole->this compound Oxidation 3-hydroxy-3-methyloxindole 3-hydroxy-3-methyloxindole (Stable Product) This compound->3-hydroxy-3-methyloxindole Tautomerization

Caption: Hypothetical pathway for the formation of 3-hydroxy-3-methyloxindole via this compound.

Biological Activity and Signaling Pathways

There is no direct evidence in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Research on the biological activities of related indole derivatives is extensive; however, these findings cannot be directly extrapolated to the highly reactive and transient this compound.

Conclusion and Future Directions

The currently available data on this compound is exceptionally limited, strongly suggesting its nature as a reactive and unstable chemical intermediate. Consequently, a detailed technical guide with extensive quantitative data and established experimental protocols, as initially requested, cannot be compiled at this time.

Future research in this area would necessitate advanced experimental techniques for the trapping and characterization of transient species. Computational chemistry could also provide valuable insights into the energetic landscape of the tautomeric equilibrium and the reactivity of this compound. For researchers in drug development, while this specific molecule may not be a viable target due to its instability, understanding its formation and reactivity could be crucial in the context of the metabolism and degradation of more complex indole-based therapeutic agents. Further investigation into the chemistry of 3-hydroxy-3-methyloxindole and its derivatives may prove to be a more fruitful avenue for drug discovery and development.

References

The Unstable Core: A Technical Guide to the Stability and Degradation of 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3H-indol-3-ol is a carbinolamine derivative of the widely studied compound 3-methylindole (skatole). Direct experimental data on the stability and degradation of this compound is notably scarce in scientific literature, strongly suggesting that it is a highly transient and unstable intermediate rather than an end product. This guide synthesizes the available information on the metabolic pathways of 3-methylindole to infer the likely stability and degradation routes of this compound. Evidence points towards its rapid conversion to more stable compounds, primarily through tautomerization and oxidation. This document provides a comprehensive overview of the proposed degradation pathways, relevant experimental methodologies for studying related compounds, and a summary of identified metabolites of 3-methylindole that support the transient nature of this compound.

Introduction: The Elusive Intermediate

3-Methylindole (skatole) is a metabolite of the amino acid tryptophan and is known for its role in pneumotoxicity in ruminants and as a malodorous compound in livestock waste.[1] The metabolism of 3-methylindole is a key area of research for understanding its biological effects and for developing methods for its environmental degradation.

While various metabolites of 3-methylindole have been identified, this compound itself has not been isolated or characterized from biological or environmental samples. This strongly suggests that it exists as a fleeting intermediate in the biotransformation of 3-methylindole. Its structure, a 3-hydroxyindolenine, is prone to rapid rearrangement to more thermodynamically stable forms. This guide will, therefore, focus on the predicted degradation pathways of this putative intermediate based on the known metabolites of 3-methylindole.

Proposed Degradation Pathway of this compound

The formation of this compound is likely a result of the oxidation of 3-methylindole by cytochrome P-450 monooxygenases.[1] Once formed, its degradation is expected to proceed rapidly through one or more of the following pathways:

  • Tautomerization to 3-Methyloxindole: 3-Hydroxyindolenines can undergo tautomerization to the more stable oxindole form. In this case, this compound would be in equilibrium with 3-methyloxindole.

  • Oxidation to 3-Hydroxy-3-methyloxindole: Further oxidation of this compound or its tautomer, 3-methyloxindole, can lead to the formation of 3-hydroxy-3-methyloxindole. This compound has been identified as a major metabolite of 3-methylindole in mice, lending significant weight to this proposed pathway.[1]

The following diagram illustrates the proposed central role of this compound in the metabolism of 3-methylindole.

G 3-Methylindole 3-Methylindole This compound This compound 3-Methylindole->this compound Oxidation (Cytochrome P-450) 3-Methyloxindole 3-Methyloxindole This compound->3-Methyloxindole Tautomerization 3-Hydroxy-3-methyloxindole 3-Hydroxy-3-methyloxindole This compound->3-Hydroxy-3-methyloxindole Oxidation 3-Methyloxindole->3-Hydroxy-3-methyloxindole Oxidation

Proposed metabolic pathway of 3-methylindole.

Quantitative Data: Metabolites of 3-Methylindole

While no quantitative stability data for this compound is available, the identified metabolites of 3-methylindole provide crucial indirect evidence for its transient nature. The following tables summarize the key metabolites identified in various studies.

Table 1: Mammalian Metabolites of 3-Methylindole

MetaboliteSpeciesAnalytical MethodReference
3-Hydroxy-3-methyloxindoleMouseHPLC, NMR, Mass Spectrometry, IR Spectroscopy[1]
3-MethyloxindoleGoatNot specified in abstract[1]

Table 2: Bacterial Degradation Products of 3-Methylindole

Degradation ProductBacterial StrainOptimal ConditionsAnalytical MethodReference
3-MethyloxindoleAcinetobacter oleivorans100 mg/L 3MI, 30°C, pH 8.0, 160 rpm, 48 hLC-MS[2]
1H-Indole-2,3-dione (Isatin)Acinetobacter oleivorans100 mg/L 3MI, 30°C, pH 8.0, 160 rpm, 48 hLC-MS[2]
Indole-3-carboxylic acidPseudomonas aeruginosaNot specifiedNot specified[2]
Indoline-3-olPseudomonas aeruginosaNot specifiedNot specified[2]
1H-indole-3-carboxaldehydeAcinetobacter oleivorans100 mg/L 3MI, 30°C, pH 8.0, 160 rpm, 48 hLC-MS[2]

Experimental Protocols

The following are summaries of the experimental protocols used to identify the key metabolites that inform our understanding of this compound's probable degradation.

Isolation and Identification of 3-Hydroxy-3-methyloxindole from Murine Urine[1]
  • Animal Dosing: Swiss-Webster mice were administered radioactive 3-methylindole intraperitoneally.

  • Sample Collection: Urine was collected from the dosed mice.

  • Metabolite Fractionation: The major nonpolar urinary metabolites were fractionated and separated using High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated major metabolite was determined using Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry, and Infrared (IR) spectroscopy.

G cluster_0 In Vivo cluster_1 Analytical Workflow A Dosing of Mice with Radioactive 3-Methylindole B Urine Collection A->B C HPLC Fractionation B->C D Structure Elucidation (NMR, MS, IR) C->D E Identification of 3-Hydroxy-3-methyloxindole D->E

Workflow for metabolite identification.
Identification of 3-Methylindole Degradation Products by Acinetobacter oleivorans[2]

  • Bacterial Culture: The bacterial strain Acinetobacter oleivorans was cultured in a medium containing 3-methylindole as the substrate.

  • Optimal Degradation Conditions: The degradation was carried out under optimal conditions of 100 mg/L initial 3-methylindole concentration, a temperature of 30°C, a pH of 8.0, and shaking at 160 rpm for 48 hours.

  • Metabolite Identification: The degradation products were identified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The available scientific evidence strongly indicates that this compound is a highly unstable and transient intermediate in the metabolism of 3-methylindole. Its inherent instability prevents its accumulation and direct detection in biological and environmental systems. The identification of downstream metabolites, particularly 3-hydroxy-3-methyloxindole, provides a solid basis for proposing a rapid degradation pathway involving tautomerization and oxidation.

For researchers and professionals in drug development, understanding the transient nature of such intermediates is crucial. While this compound itself is unlikely to be a viable drug target due to its instability, its formation and subsequent reactions are critical to the overall metabolic profile and potential toxicity of 3-methylindole and related compounds. Future research in this area should focus on advanced analytical techniques for the detection of short-lived intermediates to further elucidate the precise mechanisms of 3-methylindole metabolism.

References

The Biological Activity of 3-Methyl-3H-indol-3-ol: A Technical Guide on a Novel Indole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Methyl-3H-indol-3-ol. Direct research on this specific indole derivative is not presently available in peer-reviewed literature. Therefore, this document extrapolates its potential biological profile by examining its structural analog and metabolic precursor, 3-hydroxy-3-methyloxindole, and the broader class of indole-containing compounds. This guide covers the metabolic pathways, potential therapeutic applications, and detailed experimental protocols relevant to the study of this and related molecules.

Introduction: The Enigmatic Nature of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3][4] this compound, a specific derivative, remains a largely uncharacterized molecule within this vast family. Its structure suggests it may exist as a transient intermediate or a tautomer of the more stable 3-hydroxy-3-methyloxindole.[5][6] This guide will, therefore, focus on the known biological activities of its close relatives to build a predictive profile for this compound.

Metabolic Pathway and Formation

This compound is plausibly an intermediate in the metabolism of 3-methylindole (skatole), a compound produced from the bacterial degradation of tryptophan in the digestive tract.[3][7] The primary metabolic activation of 3-methylindole is mediated by cytochrome P450 (CYP) monooxygenases in the liver and lungs.[2][5][8] The metabolic process can lead to the formation of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole.[6][8] It is hypothesized that this compound could be a transient precursor in this oxidative pathway.

The metabolic conversion of 3-methylindole involves several potential routes, including dehydrogenation to the reactive intermediate 3-methyleneindolenine and oxidation to indole-3-carbinol and 3-methyloxindole.[2][5] The formation of 3-hydroxy-3-methyloxindole represents a significant detoxification pathway in some species.[6][8]

metabolic_pathway Metabolic Pathway of 3-Methylindole Tryptophan Tryptophan Bacterial_Metabolism Bacterial Metabolism in Gut Tryptophan->Bacterial_Metabolism Skatole 3-Methylindole (Skatole) Bacterial_Metabolism->Skatole CYP450 Cytochrome P450 (e.g., CYP2F1, CYP1A2) Skatole->CYP450 Reactive_Intermediate 3-Methyleneindolenine (Reactive Intermediate) CYP450->Reactive_Intermediate Dehydrogenation Indole_3_Carbinol Indole-3-carbinol CYP450->Indole_3_Carbinol Hydroxylation Methyloxindole 3-Methyloxindole CYP450->Methyloxindole Epoxidation Hydroxyoxindole 3-Hydroxy-3-methyloxindole Methyloxindole->Hydroxyoxindole Further Oxidation Detoxification Detoxification & Excretion Hydroxyoxindole->Detoxification

Metabolic Pathway of 3-Methylindole

Potential Biological Activities

Based on the activities of structurally similar indole derivatives, this compound could exhibit a range of biological effects.

Anticancer Activity

Oxindole and 3-hydroxyoxindole scaffolds are prevalent in molecules with demonstrated anticancer properties.[9][10] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, certain 3-arylidene-N-hydroxyoxindoles show potent antiproliferative activity against ovarian carcinoma cells in a p53-dependent manner.[1] Spiro-oxindole derivatives have also shown efficacy against breast cancer cell lines while exhibiting low toxicity to normal cells.[11]

Table 1: Anticancer Activity of Selected Indole Derivatives

CompoundCancer Cell LineActivity MetricValueReference
Compound 6 (N-benzyl spiro-oxindole)MCF-7 (Breast)IC503.55 ± 0.49 µM[11]
Compound 6 (N-benzyl spiro-oxindole)MDA-MB-231 (Breast)IC504.40 ± 0.468 µM[11]
Compound 43 (Indole derivative with pyridinium)Xanthomonas oryzae pv. oryzaeEC501.0 µg/mL[12]
Compound 43 (Indole derivative with pyridinium)Xanthomonas oryzae pv. oryzicolaEC501.9 µg/mL[12]
Antimicrobial Activity

Indole derivatives are known to possess broad-spectrum antimicrobial activities against bacteria and fungi, including drug-resistant strains.[4][6][13][14] For example, indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown significant efficacy against Staphylococcus aureus, MRSA, and Candida species.[13]

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound ClassMicroorganismActivity MetricValue Range (µg/mL)Reference
Indole-triazole derivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. kruseiMIC3.125 - 50[13]
Indole-thiadiazole derivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. kruseiMIC3.125 - 50[13]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of indole derivatives, which could be adapted for the study of this compound.

General Synthesis of 3-Substituted 3-Hydroxyoxindoles

A common method for the synthesis of 3-substituted 3-hydroxyoxindoles involves the reaction of an isatin derivative with an indole in the presence of a base or catalyst.

Materials:

  • Substituted isatin

  • Indole

  • Solvent (e.g., water, ethanol)

  • Catalyst (e.g., K2CO3, Triton-B)

Procedure:

  • Dissolve the isatin and indole in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating for a specified time (e.g., 15 minutes to several hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Normal cell line (e.g., NIH/3T3) for cytotoxicity comparison

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[13][14]

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Test compound (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ampicillin, fluconazole)

  • 96-well microtiter plates

Procedure:

  • Prepare serial twofold dilutions of the test compound and standard drugs in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental and Screening Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel indole derivatives like this compound.

experimental_workflow General Workflow for Synthesis and Screening of Indole Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Development Synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC/MFC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX inhibition, Cytokine profiling) Characterization->Anti_inflammatory Other_activities Other Bioassays (e.g., Antiviral, Antioxidant) Characterization->Other_activities SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Other_activities->SAR ADMET In Silico & In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET In_vivo In Vivo Studies (Animal Models) ADMET->In_vivo

Workflow for Indole Derivative Drug Discovery

Conclusion

While this compound remains an uncharacterized molecule, its structural relationship to the known metabolite 3-hydroxy-3-methyloxindole and the broader family of biologically active indoles suggests a rich potential for pharmacological activity. This guide provides a foundational framework for initiating research into this novel compound, offering insights into its potential metabolic origins, plausible biological activities, and established experimental methodologies for its synthesis and evaluation. Further investigation into this compound is warranted to explore its therapeutic potential and expand the chemical space of indole-based drug candidates.

References

An In-depth Technical Guide to 3-Methyl-3H-indol-3-ol and its Tautomer, 3-Methyloxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3H-indol-3-ol and its more stable tautomer, 3-methyloxindole, are indole derivatives of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound, with a focus on its stable 3-methyloxindole form. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of indole-based compounds.

Chemical Properties and Tautomerism

This compound (CAS RN: 216101-54-1) is an indolenine derivative that exists in a tautomeric equilibrium with 3-methyloxindole (CAS RN: 1504-06-9). The oxindole form is generally considered to be the more stable of the two and is the form in which the compound is most commonly encountered and studied.[1] This guide will primarily focus on the properties and activities of 3-methyloxindole.

Table 1: Physicochemical Properties of 3-Methyloxindole [1]

PropertyValue
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
IUPAC Name3-methyl-1,3-dihydro-2H-indol-2-one
XLogP3-AA1.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass147.068413911 Da
Monoisotopic Mass147.068413911 Da
Topological Polar Surface Area29.1 Ų
Heavy Atom Count11
Formal Charge0
Complexity178

Synthesis of 3-Methyloxindole

The synthesis of 3-methyloxindole can be achieved through various methods. A common approach involves the cyclization of an appropriate precursor. The following is a detailed experimental protocol adapted from a general procedure for the synthesis of substituted oxindoles.

Experimental Protocol: Synthesis of 3-Methyloxindole

This procedure is adapted from the synthesis of 1-methyl-3-ethyloxindole and can be modified for the synthesis of 3-methyloxindole.[2]

Materials:

  • 2-Nitro-alpha-methyl-cinnamic acid

  • Iron powder

  • Acetic acid

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction of the Nitro Group: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-nitro-alpha-methyl-cinnamic acid in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of acetic acid to the solution.

  • Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reduction is complete, cool the reaction mixture and filter to remove the iron sludge.

  • Cyclization: Acidify the filtrate with concentrated hydrochloric acid and heat to reflux to induce cyclization to the oxindole.

  • After the cyclization is complete (monitored by TLC), cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-methyloxindole.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

The structural characterization of 3-methyloxindole is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 3-Methyloxindole

Technique Data
¹H NMR Spectral data for the related compound 3-methyl-1H-indole (in CDCl₃) shows characteristic peaks at δ 7.6 (s, 1H), 7.57 (d, 1H), 7.25 (m, 1H), 7.17 (m, 1H), 7.12 (m, 1H), 6.85 (s, 1H), and 2.31 (s, 3H) ppm.[3] Detailed assigned spectra for 3-methyloxindole are not readily available in the searched literature.
¹³C NMR For the related 3-methyl-1H-indole, characteristic peaks appear at δ 136.4, 128.4, 122.0, 121.8, 119.3, 119.0, 111.8, 111.1, and 9.8 ppm.[4] A ¹³C NMR spectrum for 3-methyloxindole is available on PubChem, but without peak assignments.[1]
Mass Spectrometry (GC-MS) Major fragments observed at m/z: 147 (M+), 118, 91, 65.[1]
Infrared (IR) Spectroscopy A vapor phase IR spectrum is available on PubChem, showing characteristic peaks for the amide C=O and N-H stretching.[1]

Biological Activity and Mechanism of Action

3-Methyloxindole is primarily known as a metabolite of 3-methylindole (skatole), a compound recognized for its pneumotoxicity.[5][6] The biotransformation of 3-methylindole to 3-methyloxindole is a key step in its metabolism and detoxification.

Metabolism of 3-Methylindole

The metabolism of 3-methylindole is a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. The conversion to 3-methyloxindole is a significant detoxification pathway. However, other metabolic routes can lead to the formation of reactive intermediates responsible for the observed toxicity.

One of the key enzymes involved is CYP2A13, which is predominantly expressed in the respiratory tract. 3-Methylindole acts as a substrate and a mechanism-based inactivator of CYP2A13.[7] The metabolism by CYP2A13 proceeds through two main pathways: dehydrogenation and epoxidation. The formation of 3-methyloxindole is a result of the epoxidation pathway.

Biological Activities of 3-Methyloxindole

While much of the research has focused on the metabolism of its precursor, 3-methyloxindole itself has been investigated for its own biological activities. It has been reported to be a versatile reactant in various chemical syntheses, including enantioselective α-amination and aldol reactions.[8] There are also reports suggesting potential, though not yet fully characterized, anticancer and antimicrobial properties.[9][10]

Quantitative data on the biological activity of 3-methyloxindole, such as IC50 values, are not extensively reported in the currently available literature. Further research is needed to fully elucidate its pharmacological profile.

Signaling Pathways and Experimental Workflows

The primary described "pathway" involving 3-methyloxindole is its formation from 3-methylindole via cytochrome P450-mediated metabolism.

Metabolism_of_3_Methylindole 3-Methylindole 3-Methylindole CYP450_Enzymes CYP450_Enzymes 3-Methylindole->CYP450_Enzymes Metabolism 3-Methyloxindole 3-Methyloxindole CYP450_Enzymes->3-Methyloxindole Epoxidation Reactive_Metabolites Reactive_Metabolites CYP450_Enzymes->Reactive_Metabolites Dehydrogenation Detoxification Detoxification 3-Methyloxindole->Detoxification Toxicity Toxicity Reactive_Metabolites->Toxicity

Caption: Metabolic pathway of 3-methylindole.

Conclusion

This compound, existing predominantly as its stable tautomer 3-methyloxindole, is a compound of considerable scientific interest. While its role as a metabolite of the pneumotoxin 3-methylindole is well-documented, its own intrinsic biological activities are an area of ongoing investigation. This guide has provided a summary of the current knowledge regarding its synthesis, chemical properties, and biological relevance. Further research is warranted to fully explore the therapeutic potential of 3-methyloxindole and its derivatives.

References

An In-depth Technical Guide to 3-Methyl-3H-indol-3-ol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3H-indol-3-ol, a fascinating and reactive intermediate, holds a unique position in the landscape of indole chemistry. Though not as extensively studied as its more stable isomer, 3-methyl-1H-indole (skatole), its history is intrinsically linked to the oxidative metabolism and photochemical reactions of skatole. This technical guide provides a comprehensive overview of the discovery, history, and synthetic approaches toward this compound. It includes a compilation of its known physicochemical properties, detailed experimental protocols for its likely synthesis, and visualizations of the key reaction pathways. This document serves as a critical resource for researchers investigating indole metabolism, reactive oxygen species, and the development of novel therapeutics targeting pathways involving this transient yet significant molecule.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds. Among these, 3-methyl-1H-indole, commonly known as skatole, is notorious for its characteristic odor and its role as a pneumotoxicant in mammals. The biological activity of skatole is not inherent to the molecule itself but arises from its metabolic activation to reactive intermediates. One such pivotal, yet elusive, intermediate is this compound (also known as 3-hydroxy-3-methylindolenine).

This guide delves into the scientific journey of understanding this reactive molecule, from its theoretical conception as an oxidation product of skatole to methods for its targeted synthesis. Understanding the properties and synthesis of this compound is crucial for elucidating the mechanisms of skatole-induced toxicity and for the potential design of inhibitors or modulators of these pathways.

Discovery and History

The discovery of this compound is not marked by a single, celebrated event but rather by a gradual understanding of the oxidation pathways of 3-methyl-1H-indole (skatole). Early studies on the degradation of skatole, particularly in biological systems and through photochemical reactions, hinted at the formation of unstable, hydroxylated intermediates.

The formal identification and characterization of related oxidized metabolites, such as 3-hydroxy-3-methyloxindole, provided strong evidence for the transient existence of this compound as a precursor.[1] It is now understood that the metabolic activation of skatole by cytochrome P450 enzymes proceeds through the formation of this reactive 3-hydroxyindolenine intermediate.[1][2] This intermediate is highly electrophilic and is believed to be a key player in the covalent binding of skatole metabolites to cellular macromolecules, leading to cytotoxicity.

The direct synthesis of 3-substituted 3H-indol-3-ols was later achieved, providing a more concrete foundation for studying the chemistry of this class of compounds. A notable synthetic method involves the reaction of 2-isocyanophenyl ketones with Grignard reagents, which offers a direct route to these otherwise transient molecules.[3]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature due to its reactive nature. However, based on its structure and data from related compounds, the following properties can be summarized.

PropertyValueSource
CAS Number 216101-54-1[4]
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17 g/mol [4]
Appearance Expected to be an unstable solid or oil
Solubility Likely soluble in organic solvents
Spectroscopic Data Not readily available in literature

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible method can be adapted from the synthesis of structurally similar 3-substituted 3H-indol-3-ols.[3] The following protocol is a representative example.

Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Isocyanophenyl methyl ketone

  • Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of 2-isocyanophenyl methyl ketone in anhydrous diethyl ether or THF under an inert atmosphere.

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide is added dropwise from the dropping funnel to the stirred solution of the ketone over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: Due to the potential instability of the product, purification should be carried out rapidly, for example, by flash column chromatography on silica gel using a non-polar eluent system.

Note: this compound is expected to be unstable. All manipulations should be performed as quickly as possible, and the product should be used immediately or stored under an inert atmosphere at low temperatures.

Signaling Pathways and Experimental Workflows

The primary significance of this compound lies in its role as a reactive intermediate in the metabolic activation of skatole. This pathway is a critical area of study in toxicology and drug metabolism.

Metabolic Activation of Skatole

The diagram below illustrates the proposed pathway for the metabolic activation of 3-methyl-1H-indole (skatole) to reactive intermediates that can lead to cellular damage.

metabolic_activation Skatole 3-Methyl-1H-indole (Skatole) P450 Cytochrome P450 (e.g., CYP2A13, CYP2F) Skatole->P450 Oxidation Indol_ol This compound P450->Indol_ol Formation of Reactive Intermediate Oxindole 3-Methyloxindole Indol_ol->Oxindole Rearrangement Adducts Covalent Adducts with Cellular Macromolecules Indol_ol->Adducts Electrophilic Attack Hydroxy_oxindole 3-Hydroxy-3-methyloxindole Oxindole->Hydroxy_oxindole Further Oxidation

Caption: Metabolic activation of skatole to reactive intermediates.

Experimental Workflow for Studying Skatole Metabolism

The following diagram outlines a typical experimental workflow for investigating the formation and reactivity of this compound in a biological system.

experimental_workflow cluster_in_vitro In Vitro Metabolism cluster_synthesis Chemical Synthesis cluster_reactivity Reactivity Studies Incubation Incubate Skatole with Liver Microsomes or Recombinant P450s Trapping Add Trapping Agent (e.g., Glutathione) Incubation->Trapping Analysis LC-MS/MS Analysis of Metabolites and Adducts Trapping->Analysis Synthesis Synthesize this compound (e.g., via Grignard Reaction) Characterization Spectroscopic Characterization (NMR, MS, IR) Synthesis->Characterization Reaction React Synthesized Compound with Nucleophiles Characterization->Reaction Product_ID Identify Reaction Products Reaction->Product_ID

References

mechanism of action of 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: An Examination of 3-Methyl-3H-indol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers indole derivatives and their biological activities. However, specific research on the is not widely available in the public domain. This guide, therefore, synthesizes information on structurally related compounds and proposes a theoretical framework for its potential biological activities and methods for its investigation.

Introduction to this compound

This compound, a member of the indolenine family, is a heterocyclic compound containing a nitrogen atom. Its structure is characterized by a bicyclic system, where a benzene ring is fused to a five-membered ring. The "-ol" suffix indicates the presence of a hydroxyl group. While the broader class of indole derivatives has been a focal point of extensive research in medicinal chemistry due to their wide range of biological activities, this compound itself remains a less-explored molecule.

This guide will explore its potential mechanisms of action based on its structural features and the known activities of related indole compounds.

Potential Mechanisms of Action

Given the chemical structure of this compound, several potential mechanisms of action can be hypothesized. These are largely extrapolated from the known biological activities of similar indole-containing molecules.

Interaction with Receptor Tyrosine Kinases (RTKs)

Indole derivatives are known to interact with the ATP-binding site of various receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival.

RTK_Inhibition This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Binds to ATP-binding site P_RTK Phosphorylated RTK (Active) This compound->P_RTK Inhibits RTK->P_RTK Autophosphorylation ATP ATP ATP->RTK Competes with Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical inhibition of Receptor Tyrosine Kinase (RTK) signaling by this compound.

Modulation of Microtubule Dynamics

Certain indole derivatives have been shown to interfere with the polymerization of tubulin, a key component of microtubules. This disruption can lead to cell cycle arrest and apoptosis.

Microtubule_Disruption cluster_0 Normal Microtubule Dynamics cluster_1 Action of this compound Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Stable Microtubules Stable Microtubules Microtubule Polymerization->Stable Microtubules Mitotic Spindle Formation Mitotic Spindle Formation Stable Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Microtubule Polymerization Apoptosis Apoptosis Inhibition->Apoptosis Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A 1. Prepare serial dilutions of This compound B 2. Add kinase (VEGFR2) and substrate (poly-Glu,Tyr) to wells A->B C 3. Add ATP to initiate reaction B->C D 4. Incubate at 30°C for 60 min C->D E 5. Add anti-phosphotyrosine antibody conjugated to HRP D->E F 6. Add chemiluminescent substrate E->F G 7. Measure luminescence F->G H 8. Calculate % inhibition and IC₅₀ G->H

A Comprehensive Technical Guide to 3-Methyl-3H-indol-3-ol Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, 3-Methyl-3H-indol-3-ol and its analogs represent a unique class of compounds with emerging therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives and Analogs

The synthesis of 3H-indole derivatives, including the this compound core, can be achieved through various modern organic synthesis methodologies. A common and effective approach is the intramolecular cyclization of enamines.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3H-indole derivatives, which can be adapted for this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start1 Enamine Substrate reaction Heating at 100°C for 1 hour start1->reaction start2 Oxidant (e.g., Iodine) start2->reaction start3 Base (e.g., K2CO3) start3->reaction start4 Solvent (e.g., DMF) start4->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification product 3H-Indole Derivative purification->product

Generalized synthetic workflow for 3H-indole derivatives.
Experimental Protocol: Iodine-Mediated Synthesis of 3H-Indoles[1]

This protocol describes a transition-metal-free method for the synthesis of various 3H-indole derivatives.

Materials:

  • Enamine substrate (e.g., (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate)

  • Elemental iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the enamine substrate (0.2 mmol) in DMF (2.0 mL) in a sealed tube, add K₂CO₃ (55.3 mg, 0.4 mmol) and I₂ (101.6 mg, 0.4 mmol).

  • Stir the reaction mixture at 100 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3H-indole derivative.

Biological Activities of Indole Derivatives

Derivatives of the indole core exhibit a remarkable range of biological activities, including antifungal, antiproliferative, and enzyme inhibitory properties.

Antifungal Activity

Certain 3-indolyl-3-hydroxy oxindole derivatives have demonstrated significant antifungal activity against various plant pathogenic fungi.[1]

Table 1: Antifungal Activity (EC₅₀ in mg/L) of 3-Indolyl-3-Hydroxy Oxindole Derivatives [1]

CompoundR. solaniP. oryzaeB. cinereaB. maydis
3h --12.05-
3u 3.44-11.89-
3v -14.72--
3w -15.69--
CA (Control) 7.3825.3021.36-
PCA (Control) 11.6264.5314.75-

Note: "-" indicates data not reported.

Antiproliferative Activity

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against several cancer cell lines.[2]

Table 2: In Vitro Antiproliferative Activity (IC₅₀ in μM) of Indole Derivatives [2]

CompoundHeLaMCF-7HT-29
7d 0.520.340.86

Mechanistic studies suggest that compounds like 7d can induce apoptosis, arrest the cell cycle in the G2/M phase, and inhibit tubulin polymerization.[2]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of indole derivatives stem from their ability to interact with various cellular targets and signaling pathways. For instance, the antiproliferative activity of some indole compounds is linked to the inhibition of tubulin polymerization, a critical process in cell division.

Tubulin Polymerization Inhibition Pathway

The following diagram illustrates the proposed mechanism of action for tubulin polymerization inhibitors.

G cluster_drug Drug Action cluster_cellular Cellular Process cluster_outcome Cellular Outcome drug Indole Derivative (e.g., 7d) tubulin Tubulin drug->tubulin Inhibits Polymerization mitotic_spindle Mitotic Spindle Assembly drug->mitotic_spindle Disrupts microtubules Microtubule Formation tubulin->microtubules microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Proposed mechanism of tubulin polymerization inhibition.

Conclusion

This compound derivatives and their analogs represent a promising area of research for the development of new therapeutic agents. Their versatile synthesis and wide range of biological activities, particularly in the realms of antifungal and anticancer applications, make them attractive candidates for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research and drug discovery efforts in this exciting field.

References

Methodological & Application

Application Notes and Protocols for 3-Methyl-3H-indol-3-ol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-3H-indol-3-ol and its reactive tautomer, 3-hydroxy-3-methylindolenine, are metabolites of 3-methylindole (3MI), a compound known for its pneumotoxicity. The biological activity of 3MI is not inherent to the molecule itself but arises from its metabolic activation by cytochrome P450 (CYP) enzymes into highly reactive electrophilic intermediates. This bioactivation process, leading to the covalent modification of cellular macromolecules, forms the basis of its application as a chemical probe.

This document provides detailed application notes and protocols for utilizing 3-methylindole as a precursor to its reactive metabolites, including this compound, to probe the activity of xenobiotic-metabolizing enzymes, particularly cytochrome P450s. The protocols focus on in vitro methods for assessing enzyme activity through the detection of trapped reactive intermediates or protein adducts.

Principle of Application

The central principle for using 3-methylindole and its metabolites as a chemical probe lies in its P450-dependent conversion to reactive species that can covalently bind to proteins. The primary reactive intermediate is 3-methyleneindolenine, formed through dehydrogenation of the methyl group of 3MI. Another pathway involves the formation of a 2,3-epoxide, which can rearrange to 3-hydroxy-3-methylindolenine (the tautomer of this compound), a reactive imine. These electrophilic intermediates readily react with nucleophilic residues on proteins, such as cysteine, leading to the formation of stable covalent adducts.

By incubating 3-methylindole with a biological system containing active P450 enzymes (e.g., liver or lung microsomes) and subsequently detecting the formation of trapped intermediates or protein adducts, one can infer the metabolic activity of these enzymes. This approach is valuable for:

  • Screening for the activity of specific P450 isoforms.

  • Investigating the inhibition or induction of P450 enzymes by other compounds.

  • Identifying potential protein targets of 3MI's reactive metabolites.

Data Presentation

Table 1: Cytochrome P450 Isoforms Involved in 3-Methylindole (3MI) Metabolism

P450 IsoformMajor Metabolic Pathway(s)Key Reactive Intermediate(s)Reference
Human CYP2F1 Dehydrogenation3-Methyleneindolenine[1][2]
Human CYP2A6 Dehydrogenation3-Methyleneindolenine[1]
Human CYP1A2 Epoxidation, Hydroxylation, Dehydrogenation3-Methyloxindole, Indole-3-carbinol, 3-Methyleneindolenine[1][2]
Human CYP2E1 Dehydrogenation2-(glutathione-S-yl)-3-methylindole[3]
Porcine CYP2A6 Not specifiedNot specified
Porcine CYP2E1 Not specifiedNot specified

Table 2: Formation Rates of 3-Methyleneindolenine by Various P450s

P450 EnzymeRate of 3-Methyleneindolenine Formation (pmol/mg protein/hr)
Human CYP2A650.9 ± 8.9
Human CYP2F1205.7 ± 12.5
Mouse CYP1a-2~288 (1.4-fold > Human CYP2F1)
Rabbit CYP4B1~391 (1.9-fold > Human CYP2F1)
Data from incubations of radiolabeled 3MI with vaccinia-expressed P450 enzymes. The reactive intermediate was detected as its mercapturate adduct with N-acetylcysteine.[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of 3-Methylindole and Trapping of Reactive Intermediates

This protocol describes the in vitro incubation of 3-methylindole with liver microsomes to assess the formation of its reactive metabolites by trapping them with a nucleophile (N-acetylcysteine or glutathione).

Materials:

  • 3-Methylindole (3MI)

  • Liver microsomes (e.g., human, rat, porcine)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • N-acetylcysteine (NAC) or Glutathione (GSH)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Liver microsomes (final concentration 0.5-1 mg/mL)

      • NAC or GSH (final concentration 1-5 mM)

      • 3-Methylindole (dissolved in a minimal amount of DMSO or methanol, final concentration 10-100 µM)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.

  • Sample Preparation for LC-MS/MS:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample for the presence of the NAC or GSH adducts of the 3MI reactive intermediates. The expected mass of the adducts will be the mass of the reactive intermediate plus the mass of NAC or GSH. Use appropriate mass transitions for detection.

Protocol 2: In Vitro Covalent Binding Assay of Radiolabeled 3-Methylindole to Microsomal Proteins

This protocol quantifies the extent of covalent binding of 3MI metabolites to microsomal proteins using a radiolabeled form of 3MI.

Materials:

  • Radiolabeled 3-Methylindole (e.g., [¹⁴C]-3MI or [³H]-3MI)

  • Liver microsomes

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Methanol

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation:

    • Perform the incubation as described in Protocol 1, but using radiolabeled 3MI and omitting the trapping agent (NAC or GSH).

  • Protein Precipitation and Washing:

    • After incubation, precipitate the proteins by adding an excess of cold methanol.

    • Pellet the protein by centrifugation.

    • Wash the protein pellet multiple times with methanol to remove unbound radiolabeled 3MI and its non-covalently bound metabolites. A common washing procedure is 3-4 washes with 80% methanol.

  • Quantification of Covalent Binding:

    • After the final wash, dissolve the protein pellet in a suitable solubilizing agent (e.g., 1 N NaOH or a commercial protein solubilizer).

    • Determine the protein concentration of the solubilized sample using a standard protein assay (e.g., BCA assay).

    • Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of covalently bound 3MI per mg of microsomal protein (e.g., in pmol/mg protein).

Visualizations

Signaling Pathway Diagram

metabolic_activation_of_3MI M0 3-Methylindole (3MI) M1 Cytochrome P450 (e.g., CYP2F1, CYP2A6) M0->M1 Dehydrogenation M4 Cytochrome P450 (e.g., CYP1A2) M0->M4 Epoxidation M2 3-Methyleneindolenine (Reactive Intermediate) M1->M2 M7 Detoxification (e.g., reaction with GSH) M2->M7 M8 Nucleophilic Attack M2->M8 M3 Protein Adducts M5 2,3-Epoxy-3-methylindole (Putative Intermediate) M4->M5 M6 3-Hydroxy-3-methylindolenine (Tautomer of this compound) M5->M6 Rearrangement M6->M7 M9 Nucleophilic Attack M6->M9 M8->M3 Covalent Binding M9->M3 Covalent Binding

Caption: Metabolic activation pathways of 3-methylindole (3MI).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture: - Microsomes - Buffer - 3-Methylindole - Trapping Agent (optional) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C (30-60 min) C->D E Terminate Reaction (e.g., with cold Acetonitrile) D->E F Protein Precipitation and Centrifugation E->F G Collect Supernatant F->G For Trapping Assay I Wash Protein Pellet (for covalent binding assay) F->I For Covalent Binding Assay H LC-MS/MS Analysis of Trapped Adducts G->H J Quantify Radioactivity (for covalent binding assay) I->J

Caption: Workflow for in vitro analysis of 3MI metabolism.

References

Application Notes and Protocols: 3-Methyl-3H-indol-3-ol as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Among the various indole derivatives, 3-substituted indoles are of particular interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] 3-Methyl-3H-indol-3-ol, a reactive indolenine intermediate, holds significant potential as a versatile building block in the synthesis of novel drug candidates. Its transient nature makes it an ideal precursor for the introduction of diverse functionalities at the C3 position of the indole ring. These application notes provide an overview of the potential synthesis, reactivity, and applications of this compound in drug discovery, along with proposed experimental protocols.

Data Presentation

The following tables summarize quantitative data for the synthesis of related 3-substituted indole derivatives and their biological activities, providing a reference for the potential efficacy of compounds derived from this compound.

Table 1: Synthesis of 3-Substituted Indole Derivatives

CompoundStarting MaterialsCatalyst/ReagentsSolventYield (%)Reference
--INVALID-LINK--methanone1-(4-benzoylphenyl)propan-1-one, PhenylhydrazineBoron trifluoride etherateAcetic acidHigh[5]
2,3,3,5-Tetramethylindoleninep-Tolylhydrazine hydrochloride, Isopropyl methyl ketoneGlacial acetic acidGlacial acetic acidNot specified[6]
3-Substituted indolesIndole, Benzaldehyde, N-methylanilineYb(OTf)₃-SiO₂Dichloromethane70-95[7]
3-(1H-Indol-3-yl)benzofuran-2(3H)-ones3-(2-Nitrovinyl)-1H-indoles, PhenolsPolyphosphoric acidNot specifiedLow to Moderate[8][9]

Table 2: Biological Activities of Indole Derivatives

Compound ClassTargetBiological ActivityIC₅₀ ValuesReference
Novel 3-methyl indole-based analogsHIF-1αAnticancer (Pancreatic cancer)73.63 μM (for compound 41)
Indole-thiazolidinedione-triazole hybridsVarious cancer cell linesAnticancer3.18 - 8.03 μM[1]
N-((1-methyl-1H-indol-3-yl)methyl)acetamidesTubulin polymerizationAnticancer (HeLa, MCF-7, HT-29)0.34 - 0.86 μM (for compound 7d)[10]
3-Substituted-1H-imidazol-5-yl-1H-indolesMethicillin-resistant Staphylococcus aureus (MRSA)AntibacterialMIC ≤ 0.25 µg/mL
Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivativesMDM2-p53 interactionAnticancerNot specified

Experimental Protocols

The following are proposed protocols for the in situ generation and subsequent reaction of this compound, based on established methodologies for related indole derivatives.

Protocol 1: Proposed In Situ Generation of this compound via Oxidation of 3-Methylindole

This protocol describes a potential method for generating this compound in situ, which can then be reacted with a nucleophile.

Materials:

  • 3-Methylindole

  • N-Bromosuccinimide (NBS)

  • tert-Butanol

  • Water

  • Nucleophile (e.g., another indole, phenol, or thiol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methylindole (1.0 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes. The formation of the intermediate 3-bromo-3-methyl-3H-indole is expected.

  • Add the desired nucleophile (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution (20 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted-3-methylindole derivative.

Protocol 2: Proposed Synthesis of a 3,3'-bis(indolyl)methane Derivative via Trapping of In Situ Generated this compound

This protocol outlines a potential one-pot synthesis of a bis(indolyl)methane derivative, a common structural motif in bioactive compounds.

Materials:

  • 3-Methylindole

  • Indole

  • An appropriate oxidizing agent (e.g., dimethyldioxirane solution in acetone)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methylindole (1.0 mmol) in anhydrous diethyl ether (15 mL) at -78 °C (dry ice/acetone bath), add a pre-cooled solution of dimethyldioxirane in acetone (1.2 mmol).

  • Stir the mixture at -78 °C for 1 hour to facilitate the formation of the this compound intermediate.

  • Add a solution of indole (1.5 mmol) in anhydrous diethyl ether (5 mL) dropwise to the reaction mixture at -78 °C.

  • Slowly warm the reaction to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-methyl-3,3'-bis(indolyl)methane derivative.

Mandatory Visualization

The following diagrams illustrate the proposed generation of the this compound intermediate and its subsequent reaction pathways.

G cluster_0 In Situ Generation of this compound cluster_1 Reaction Pathways start 3-Methylindole oxidation Oxidation (e.g., m-CPBA, DMDO) start->oxidation intermediate This compound (Reactive Intermediate) oxidation->intermediate product 3-Substituted-3-methylindoline (Drug Precursor) intermediate->product Nucleophilic Addition nucleophile Nucleophile (e.g., Indole, Phenol, Thiol) nucleophile->product

Caption: Proposed workflow for the generation and reaction of this compound.

G cluster_synthesis Synthesis of Drug Candidate A Starting Materials (e.g., 3-Methylindole) B Generation of This compound A->B C Reaction with Functionalized Nucleophile B->C D Further Synthetic Modifications C->D E Final Drug Candidate D->E

Caption: Logical relationship in a synthetic route utilizing the intermediate.

Disclaimer: The experimental protocols provided are proposed based on existing literature for similar compounds and have not been experimentally validated for this compound. Researchers should exercise caution and perform appropriate small-scale trials and safety assessments before implementation.

References

Application Notes and Protocols for Studying the Reactions of 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the synthesis and reactivity of 3-Methyl-3H-indol-3-ol, a key intermediate in indole chemistry. The protocols outlined below are designed to be adaptable for various research applications, from mechanistic studies to the synthesis of novel therapeutic agents.

Introduction

This compound, a member of the 3-hydroxyindolenine family, is a reactive intermediate that plays a crucial role in the functionalization of the indole nucleus. Its transient nature makes it a challenging yet valuable subject of study. Understanding its formation and subsequent reactions is pivotal for the development of new synthetic methodologies and the synthesis of complex indole-containing molecules with potential biological activity. These notes provide detailed protocols for the in situ generation of this compound and its subsequent reactions with various nucleophiles, as well as methods for its characterization.

Synthesis of this compound Precursors

The direct isolation of this compound is often challenging due to its instability. Therefore, it is typically generated in situ from stable precursors. A common method for generating related 3-hydroxyindolenines is through the oxidation of the corresponding indole or via the Fischer indole synthesis.[1][2]

Protocol 2.1: Synthesis of 2,3,3-Trimethyl-3H-indole (a Precursor) via Fischer Indole Synthesis[1]

This protocol describes the synthesis of a stable 3H-indole precursor which can be subsequently oxidized to generate the target 3-hydroxyindolenine.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • 1 M Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) to glacial acetic acid (2 g).

  • Reflux the mixture with stirring for 2.25 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M NaOH solution.

  • Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2,3,3,5-tetramethyl-3H-indole.

In Situ Generation and Reactions of this compound

This compound can be generated in situ and trapped with various nucleophiles. This approach allows for the study of its reactivity and the synthesis of diverse 3-substituted indole derivatives.

Protocol 3.1: Reaction with Nucleophiles (e.g., Indole) in an Acid-Catalyzed Reaction

This protocol details the acid-catalyzed generation of an electrophilic intermediate from a 3-hydroxyindolenine precursor and its subsequent reaction with a nucleophile. This is analogous to the synthesis of trisindolines from isatins.[3]

Materials:

  • This compound precursor (e.g., synthesized as in Protocol 2.1 and subsequently oxidized, or a related 3-hydroxyoxindole)

  • Indole (or other nucleophile)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃)[4]

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve the this compound precursor (1 mmol) and indole (1.2 mmol) in the anhydrous solvent (10 mL) in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Add the Lewis acid catalyst (e.g., 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The characterization of this compound and its reaction products relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Can be used to identify the characteristic protons of the indole ring system and the newly introduced substituents. For 3-hydroxyindolenines, the presence of a hydroxyl proton signal is a key indicator, though it may be broad or exchangeable.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The C3 carbon bearing the hydroxyl group in the reactant and the newly formed C-C or C-heteroatom bond in the product will show characteristic shifts.

Mass Spectrometry (MS)
  • High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the synthesized compounds, confirming their identity.

Infrared (IR) Spectroscopy
  • IR spectroscopy can be used to identify key functional groups. For this compound, a characteristic O-H stretching band would be expected. The disappearance of this band and the appearance of new bands corresponding to the functional groups of the product can be monitored.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a precursor and a reaction of a 3-hydroxyindolenine analogue, based on literature reports for similar compounds.[1][5]

Table 1: Synthesis of 2,3,3,5-Tetramethyl-3H-indole (Precursor) [1]

EntryReactant 1Reactant 2CatalystSolventTime (h)Yield (%)
1p-Tolylhydrazine HClIsopropyl methyl ketone-Acetic Acid2.25High

Table 2: Lewis Acid-Catalyzed Reaction of a 3-Hydroxyoxindole with Anisole [4]

EntryLewis Acid (mol%)SolventTime (h)Temperature (°C)Yield (%)
1Sc(OTf)₃ (10)CH₂Cl₂12595
2In(OTf)₃ (10)CH₂Cl₂22592
3Zn(OTf)₂ (10)CH₂Cl₂42585
4FeCl₃ (10)CH₂Cl₂62570

Visualizations

Experimental Workflow for Synthesis and Reaction

experimental_workflow cluster_synthesis Precursor Synthesis cluster_reaction In Situ Generation & Reaction start Start Materials (p-Tolylhydrazine HCl, Isopropyl methyl ketone) reflux Reflux in Acetic Acid start->reflux workup Neutralization & Extraction reflux->workup purification Column Chromatography workup->purification precursor 2,3,3-Trimethyl-3H-indole purification->precursor oxidation Oxidation precursor->oxidation intermediate This compound (in situ) oxidation->intermediate reaction Reaction with Nucleophile (e.g., Indole) intermediate->reaction reaction_workup Quenching & Extraction reaction->reaction_workup reaction_purification Column Chromatography reaction_workup->reaction_purification product 3-Substituted Indole reaction_purification->product

Caption: General workflow for the synthesis of a 3H-indole precursor and its subsequent in situ conversion to this compound for reaction with a nucleophile.

Proposed Reaction Pathway

reaction_pathway Indole Indole Precursor Oxidation Oxidation Indole->Oxidation e.g., m-CPBA Indoleninol This compound Oxidation->Indoleninol Protonation Acid Catalyst Indoleninol->Protonation Carbocation Indoleninium Carbocation Protonation->Carbocation Loss of H₂O Product 3-Substituted Indole Product Carbocation->Product Nucleophile Nucleophile (e.g., Indole) Nucleophile->Carbocation

Caption: Proposed acid-catalyzed reaction pathway of this compound with a nucleophile, proceeding through an indoleninium carbocation intermediate.

References

Application Notes and Protocols for the Quantification of 3-Methyl-3H-indol-3-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3H-indol-3-ol, a hydroxylated derivative of 3-methylindole (skatole), is a potential intermediate in the metabolic transformation of tryptophan. Given the biological significance of various indole derivatives in health and disease, accurate quantification of this and related metabolites in biological matrices is crucial for understanding their physiological and pathological roles. Due to its likely reactive and unstable nature, this compound is anticipated to be a transient species, making its detection and quantification challenging. This document provides a detailed, albeit putative, protocol for the quantification of this compound in biological samples, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for structurally similar indole metabolites.

Metabolic Pathway of 3-Methylindole

3-Methylindole is metabolized in the liver by cytochrome P450 enzymes. The metabolic pathway can lead to the formation of various oxidized products. This compound is likely a reactive intermediate in this pathway, existing in tautomeric equilibrium with 3-hydroxy-3-methylindolenine.

Metabolic Pathway of 3-Methylindole Tryptophan Tryptophan Indole_3_acetic_acid Indole-3-acetic acid Tryptophan->Indole_3_acetic_acid Microbiota Skatole 3-Methylindole (Skatole) Indole_3_acetic_acid->Skatole Decarboxylation Metabolite This compound / 3-Hydroxy-3-methylindolenine Skatole->Metabolite CYP450 Oxidation Other_metabolites Other Hydroxylated Metabolites Skatole->Other_metabolites CYP450 Oxidation Oxindole 3-Methyloxindole Metabolite->Oxindole Conjugates GSH/Sulfate/Glucuronide Conjugates Metabolite->Conjugates Hydroxy_oxindole 3-Hydroxy-3-methyloxindole Oxindole->Hydroxy_oxindole Other_metabolites->Conjugates

Figure 1: Proposed metabolic pathway of 3-methylindole.

Experimental Protocols

The following is a proposed LC-MS/MS method for the quantification of this compound in human plasma. Note: This protocol is a template and requires optimization and validation for the specific analyte and biological matrix.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Suggested)

ParameterSuggested Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions (Theoretical - Requires Optimization)

ParameterSuggested Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound (to be determined)
Product Ions (Q3) Two to three characteristic fragment ions (to be determined)
Collision Energy To be optimized for each transition
Source Temperature ~350°C
Desolvation Gas Flow ~800 L/hr

Note: The precursor and product ions for this compound need to be determined by direct infusion of a synthesized standard into the mass spectrometer.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Experimental Workflow for Quantification Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Results Results and Interpretation Data_Processing->Results

Figure 2: General experimental workflow.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following table is a template for reporting the validation parameters of the analytical method.

ParameterResultUnits
Linearity Range ng/mL
Correlation Coefficient (r²)
Limit of Detection (LOD) ng/mL
Limit of Quantification (LOQ) ng/mL
Intra-day Precision (%RSD) %
Inter-day Precision (%RSD) %
Accuracy (% Recovery) %
Matrix Effect %
Stability

Signaling Pathways of Related Indole Derivatives

While the direct signaling pathways of this compound are not yet elucidated, other indole derivatives, such as Indole-3-carbinol (I3C), have been shown to modulate key cellular signaling pathways implicated in cancer. The following diagram illustrates the known signaling cascade affected by I3C as an example.

Disclaimer: The following diagram is for illustrative purposes only and does not represent the signaling pathway of this compound.

Example Signaling Pathway (Indole-3-Carbinol) I3C Indole-3-Carbinol (I3C) Akt Akt I3C->Akt Inhibits Phosphorylation STAT5 STAT5 I3C->STAT5 Inhibits Phosphorylation Apoptosis Apoptosis I3C->Apoptosis Induces pAkt p-Akt (Inactive) Akt->pAkt pSTAT5 p-STAT5 (Inactive) STAT5->pSTAT5 Cell_Proliferation Cell Proliferation pAkt->Cell_Proliferation Promotes pSTAT5->Cell_Proliferation Promotes

Figure 3: Signaling pathway of Indole-3-Carbinol.

Conclusion

The quantification of this compound in biological samples presents a significant analytical challenge due to its likely instability. The proposed LC-MS/MS method provides a robust starting point for developing a validated assay. Further research is necessary to synthesize an analytical standard, optimize the instrumental parameters, and fully validate the method according to regulatory guidelines. The successful development of such a method will be invaluable for elucidating the role of this and other reactive indole metabolites in biological systems.

Application Notes and Protocols for 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) or detailed toxicological information for 3-Methyl-3H-indol-3-ol was found in the public domain at the time of this writing. The following application notes and protocols are based on the safety information for structurally related indole derivatives. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and should treat it as a potentially hazardous substance. The information provided here is for guidance only and should not be considered a substitute for a formal safety assessment.

Introduction

Hazard Identification and Classification

Based on the hazard profiles of related indole compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

GHS Hazard Pictograms (Assumed):

  • GHS07: Exclamation Mark (for skin/eye irritation, acute toxicity)

  • GHS08: Health Hazard (if suspected of long-term effects, though no data is available)

Signal Word (Assumed): Warning

Hazard Statements (Assumed):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (Assumed):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Quantitative Data Summary

No specific quantitative data such as occupational exposure limits (OEL), LD50, or LC50 for this compound were found. The following table summarizes general physical and chemical properties of a related compound, 3-Methylindole (Skatole), for reference.

PropertyValue (for 3-Methylindole)Reference
Molecular Formula C9H9N[5]
Molecular Weight 131.17 g/mol [5]
Appearance White to brownish solid
Melting Point 95-98 °C[6]
Boiling Point 265-266 °C @ 755 mmHg[6]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides, Strong reducing agents.[6]

Experimental Protocols

  • Risk Assessment: Before any work begins, a designated competent person must conduct a risk assessment for the planned experiment involving this compound.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat. For larger quantities or procedures with a higher risk of splashing, consider an apron or chemical-resistant suit.

    • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If the risk assessment indicates a potential for inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[7]

    • Avoid inhalation of dust or vapors.

    • Do not eat, drink, or smoke in the handling area.[4]

    • Wash hands thoroughly after handling.[4]

    • Use non-sparking tools if the compound is flammable.[3][4]

    • Take precautionary measures against static discharge.[3][4]

  • Container: Keep the container tightly closed.[1][2][3][4]

  • Location: Store in a cool, dry, and well-ventilated area.[1][2][4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials.[2][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

  • Immediate Actions:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Eliminate all ignition sources.[1][2][3]

  • Personal Protection: Wear appropriate PPE as described in section 4.1.

  • Containment and Clean-up:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.

    • For liquid spills, absorb with an inert material (e.g., sand, diatomite, acid binders, universal binders) and place in a sealed container for disposal.[3]

    • Do not let the product enter drains.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • General Advice: If symptoms persist, call a physician. Show the safety data sheet of a related compound to the doctor in attendance.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[6]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if a large amount is swallowed or if you feel unwell.[6]

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Visualizations

RiskAssessmentWorkflow Risk Assessment Workflow for Handling this compound A Identify Hazards (Based on related compounds) B Assess Risks (Inhalation, Dermal, Ingestion) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F G Proceed with Experiment D->G E->G F->G H Review and Update Assessment G->H

Caption: Risk Assessment Workflow

SpillResponseProcedure Spill Response Procedure for this compound A Spill Occurs B Evacuate Area & Alert Others A->B C Remove Ignition Sources A->C D Wear Appropriate PPE B->D C->D E Contain the Spill (Use absorbent material) D->E F Clean Up Spill E->F G Decontaminate Area F->G H Dispose of Waste Properly G->H

Caption: Spill Response Procedure

References

Application Notes and Protocols for 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

I. Safety Data Summary for Related Indole Compounds

The safety data presented below is a compilation from Safety Data Sheets (SDS) of related indole compounds, such as Indole and 3-Methylindole (Skatole). This information is intended to provide a general understanding of the potential hazards.

Table 1: GHS Hazard Information for Related Indole Compounds

Hazard ClassHazard StatementSignal WordPictogram
Flammable liquidsH226: Flammable liquid and vapor[1]Danger🔥
Skin corrosion/irritationH314: Causes severe skin burns and eye damage[1]Dangercorrosive
Serious eye damage/eye irritationH318: Causes serious eye damageDangercorrosive
Acute toxicity, oralH302: Harmful if swallowedWarningExclamation mark
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[1]WarningExclamation mark

Table 2: Personal Protective Equipment (PPE) and Handling Recommendations

CategoryRecommendation
Engineering Controls Use in a well-ventilated area, preferably in a chemical fume hood[1][2]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles[1][2]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat[1]
Respiratory Protection If ventilation is inadequate, use a NIOSH/MSHA-approved respirator[1][2]
Handling Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.[1][2] Wash hands thoroughly after handling.[3]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials.[2] Keep container tightly closed.

II. Potential Applications of Indole Derivatives

Indole alkaloids and their derivatives are a significant class of natural products with a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5] While specific applications for 3-Methyl-3H-indol-3-ol are not documented in the provided search results, research on related indole compounds suggests potential applications in the following areas:

  • Antimicrobial Agents: Many indole derivatives have been investigated for their antibacterial and antifungal properties.[4][6] N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts have shown promise as antibacterial agents.[7][8]

  • Anticancer Agents: Some indole-containing compounds have been evaluated for their cytotoxic activity against various cancer cell lines.[5][9] For example, certain derivatives have been designed to inhibit tubulin polymerization, a key target in cancer therapy.[9]

  • Anti-inflammatory and Antioxidant Agents: N-substituted indole derivatives have demonstrated anti-inflammatory and antioxidant effects.[6]

  • Organic Synthesis: Indole derivatives serve as important building blocks in organic synthesis for the creation of more complex molecules.[10][11]

III. General Experimental Workflow for the Synthesis of an Indole Derivative

The following diagram illustrates a generalized workflow for the synthesis of an indole derivative, based on common organic chemistry practices. This is a representative example and not a specific protocol for this compound.

G Generalized Workflow for Indole Derivative Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Materials (e.g., Indole, Reagents) B Reaction Setup (Glassware, Inert Atmosphere) A->B 1. Setup C Addition of Reagents B->C 2. Initiate D Reaction Monitoring (e.g., TLC, LC-MS) C->D 3. Monitor E Quenching and Extraction D->E 4. Process F Purification (e.g., Column Chromatography) E->F 5. Isolate G Characterization (e.g., NMR, Mass Spectrometry) F->G 6. Verify H Final Product G->H 7. Obtain

Caption: Generalized workflow for the synthesis of an indole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-3H-indol-3-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing methods such as the Fischer indole synthesis or cyclization of substituted anilines.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective Catalyst: The chosen acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) may not be optimal for the specific substrate.[1][2][3] 2. Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. 3. Poor Quality Starting Materials: Phenylhydrazine or the ketone starting material may be impure or degraded.1. Catalyst Screening: Test a variety of Brønsted and Lewis acids to find the most effective catalyst for your specific substrates. Common choices include polyphosphoric acid, p-toluenesulfonic acid, boron trifluoride, and zinc chloride.[1][2][3] 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. For some Fischer indole syntheses, reflux conditions are necessary.[2] 3. Purify Starting Materials: Ensure the purity of phenylhydrazine and the ketone through appropriate purification techniques such as distillation or recrystallization.
Formation of Multiple Byproducts 1. Decomposition of Product: 3H-indoles can be unstable under harsh acidic conditions and prolonged heating, leading to decomposition, oxidation, or polymerization.[1] 2. Side Reactions: The enamine intermediate in the Fischer synthesis can undergo alternative reactions if not cyclizing efficiently.[3] 3. Oxidation of 3-methylindole Impurity: If 3-methylindole is present as an impurity or formed as a byproduct, it can be oxidized to various compounds.1. Milder Reaction Conditions: Employ milder acid catalysts or shorter reaction times. The use of acetic acid at room temperature has been successful for some 3H-indole syntheses.[1][2] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC) and quench the reaction as soon as the starting material is consumed to prevent further degradation of the product.
Difficulty in Product Isolation and Purification 1. High Polarity of the Product: The hydroxyl group in this compound makes it a polar compound, which can complicate extraction and chromatography. 2. Product Instability on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.1. Liquid-Liquid Extraction: Use a suitable solvent system for extraction. Multiple extractions with a polar organic solvent like ethyl acetate may be necessary. 2. Chromatography on Neutral Support: If silica gel causes degradation, consider using a more neutral stationary phase like alumina for column chromatography. 3. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-substituted-3H-indoles?

A1: The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles and 3H-indoles.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[3]

Q2: How can I improve the yield of my Fischer indole synthesis for this compound?

A2: To improve the yield, consider the following:

  • Catalyst Choice: The selection of the acid catalyst is crucial. While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or BF₃·OEt₂ can also be effective.[1][2][3] Optimization of the catalyst and its concentration is recommended.

  • Reaction Temperature and Time: These parameters should be carefully optimized. Prolonged reaction times at high temperatures can lead to product degradation.[1]

  • Substituents on the Phenylhydrazine: Electron-donating groups on the phenylhydrazine ring can sometimes accelerate the reaction, while electron-withdrawing groups may hinder it.

Q3: Are there alternative methods to the Fischer indole synthesis for preparing 3H-indoles?

A3: Yes, an alternative is the iodine-mediated intramolecular cyclization of enamines. This method has been shown to produce a variety of 3H-indole derivatives in good to high yields under transition metal-free conditions.[4][5]

Q4: My this compound product appears to be unstable. What are the likely degradation pathways?

A4: 3H-indol-3-ols can be sensitive to acidic conditions and air. Potential degradation pathways include acid-catalyzed rearrangement or dehydration, and oxidation. It is advisable to handle the purified product under an inert atmosphere and store it at low temperatures.

Q5: What are the key considerations for the purification of this compound?

A5: Due to the presence of a hydroxyl group, the product is expected to be relatively polar. Standard purification techniques include column chromatography and recrystallization. If the compound shows instability on silica gel, using a neutral stationary phase like alumina or employing a rapid purification technique like flash chromatography with a carefully chosen eluent system is recommended.

Data Presentation

Table 1: Optimization of Reaction Conditions for Iodine-Mediated 3H-Indole Synthesis

The following data is adapted from a study on a model substrate, (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate, which provides valuable insights into the optimization of 3H-indole synthesis.[6]

EntryOxidantBaseSolventTemperature (°C)Time (h)Yield (%)
1I₂K₂CO₃DMF100182
2IBrK₂CO₃DMF100160
3PIDAK₂CO₃DMF1001<10
4PIFAK₂CO₃DMF1001<10
5I₂Na₂CO₃DMF100180
6I₂NaHCO₃DMF100175
7I₂Cs₂CO₃DMF100181
8I₂2,6-lutidineDMF100155
9I₂K₂CO₃CH₃NO₂100117
10I₂K₂CO₃Toluene100133

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of a 3,3-Disubstituted-3H-indole

This is a generalized protocol based on established methods for Fischer indole synthesis.[1][2] Specific quantities and conditions should be optimized for the synthesis of this compound.

  • Hydrazone Formation: In a round-bottom flask, dissolve the appropriate phenylhydrazine hydrochloride (1.0 eq) and 3-hydroxy-3-methyl-2-butanone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Stir the mixture at room temperature for 1-2 hours or until the formation of the phenylhydrazone is complete (monitor by TLC).

  • Cyclization: To the mixture containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, 10 eq, or a catalytic amount of a stronger acid like H₂SO₄).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice-water.

  • Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution or NaOH solution) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization from a suitable solvent system.

Protocol 2: Iodine-Mediated Synthesis of a 3H-Indole Derivative

This protocol is based on the iodine-mediated synthesis of 3H-indoles and can be adapted for substrates leading to this compound.[4][5]

  • Reaction Setup: To a flame-dried reaction tube, add the enamine substrate (1.0 eq), iodine (1.1 eq), and potassium carbonate (1.2 eq).

  • Add anhydrous DMF as the solvent.

  • Reaction: Heat the reaction mixture at 100 °C for 1 hour or until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and dilute it with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Ketone Ketone Ketone->Hydrazone_Formation Cyclization Cyclization (Acid Catalyzed) Hydrazone_Formation->Cyclization Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Logic Start Low Yield or No Product Check_Catalyst Is the catalyst effective? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Screen different acid catalysts Check_Catalyst->Optimize_Catalyst No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Optimize_Temp Adjust reaction temperature Check_Temp->Optimize_Temp No Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Successful_Reaction Improved Yield Check_Purity->Successful_Reaction Yes Optimize_Catalyst->Successful_Reaction Optimize_Temp->Successful_Reaction Purify_Reagents->Successful_Reaction

References

Technical Support Center: Stabilizing 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-3H-indol-3-ol. Due to its chemical structure, this compound is prone to instability in various solvents. This guide offers strategies to mitigate degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solution?

A1: this compound, a tertiary alcohol derivative of an indolenine, is anticipated to be highly unstable, particularly in protic or acidic solutions. The electron-rich indole nucleus and the presence of a hydroxyl group on a tertiary carbon make it susceptible to acid-catalyzed dehydration and subsequent oligomerization, as well as oxidation.

Q2: Why is my solution of this compound changing color (e.g., turning yellow or brown)?

A2: Color change is a common indicator of degradation. The formation of colored products is likely due to oxidation of the indole ring system. Exposure to atmospheric oxygen can lead to the formation of highly conjugated, colored byproducts.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: To maximize stability, aprotic, non-acidic, and dry solvents are recommended. Protic solvents like alcohols and water can facilitate protonation and subsequent degradation. Acidic solvents or impurities will accelerate decomposition. The choice of solvent should balance solubility and stability. See Table 1 for a summary of solvent suitability.

Q4: How can I prevent the degradation of this compound during storage and in my experiments?

A4: To prevent degradation, it is crucial to minimize exposure to acid, light, and oxygen. Solutions should be prepared fresh whenever possible using high-purity, anhydrous aprotic solvents. For storage, solutions should be kept under an inert atmosphere (e.g., argon or nitrogen), protected from light, and stored at low temperatures (-20°C or -80°C). The addition of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), can also inhibit oxidative degradation.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathways are believed to be acid-catalyzed dimerization/oligomerization and oxidation. Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, forming a reactive carbocation that can be attacked by another molecule of this compound, leading to dimers or larger oligomers. Oxidation can lead to the formation of various oxidized indole species.

Troubleshooting Guides

Issue 1: Multiple unexpected spots are observed on my Thin Layer Chromatography (TLC) plate after dissolving the compound.

  • Possible Cause: The compound is degrading in the spotting solvent or on the silica gel plate (which can be slightly acidic).

  • Solution:

    • Use a less polar, aprotic solvent to dissolve your sample for TLC, such as ethyl acetate or dichloromethane.

    • Prepare the sample for spotting immediately before developing the TLC.

    • Consider using TLC plates that have been neutralized by including a small amount of a volatile base like triethylamine in the mobile phase (e.g., 0.1-1%).

Issue 2: I am observing inconsistent or lower-than-expected activity in my biological assays.

  • Possible Cause: The compound is degrading in the aqueous assay buffer. Protic solvents and physiological pH can contribute to decomposition over the course of the experiment.

  • Solution:

    • Prepare a concentrated stock solution in a suitable anhydrous aprotic solvent (e.g., DMSO) with an added antioxidant.

    • Minimize the time the compound is in the aqueous buffer by adding it to the assay medium at the last possible moment.

    • Conduct time-course experiments to assess the stability of the compound under your specific assay conditions.

Issue 3: A precipitate has formed in my stock solution upon storage.

  • Possible Cause: This could be due to the formation of insoluble degradation products, such as oligomers.

  • Solution:

    • Discard the stock solution, as it likely contains a significant amount of degraded material.

    • When preparing a new stock solution, follow the recommended stabilization protocol (see Experimental Protocols section), including the use of an antioxidant and storage under an inert atmosphere.

    • If possible, prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air.

Data Presentation

Table 1: Qualitative Suitability of Solvents for Stabilizing this compound

Solvent ClassExamplesSuitabilityRationale
Polar Aprotic Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous AcetonitrileHigh Good solvating power for polar molecules without providing a proton source for acid-catalyzed degradation.
Ethereal Anhydrous Tetrahydrofuran (THF), Anhydrous 1,4-DioxaneModerate to High Aprotic and generally non-acidic. Peroxide-free solvents must be used as peroxides can initiate oxidation.
Chlorinated Anhydrous Dichloromethane (DCM), Anhydrous ChloroformModerate Aprotic, but can contain trace amounts of acidic impurities (e.g., HCl) which can accelerate degradation.
Nonpolar Aprotic Toluene, HexanesLow to Moderate Less likely to promote degradation, but solubility may be limited.
Polar Protic Water, Methanol, EthanolVery Low Can act as a proton source, leading to rapid acid-catalyzed degradation. Avoid for stock solutions and long-term storage.

Table 2: Recommended Antioxidants for Stabilization

AntioxidantAbbreviationRecommended Concentration (in stock solution)Notes
Butylated HydroxytolueneBHT0.01 - 0.1% (w/v)A common and effective radical scavenger.
Vitamin E (α-tocopherol)-0.01 - 0.1% (w/v)A natural antioxidant that can also be effective.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable aprotic solvent)

    • Butylated Hydroxytoluene (BHT)

    • Argon or Nitrogen gas supply

    • Dry, clean vial with a Teflon-lined cap

  • Procedure:

    • Weigh the desired amount of this compound into the vial.

    • Add BHT to a final concentration of 0.01% (e.g., 0.1 mg of BHT for every 1 mL of final solution volume).

    • Add the anhydrous DMSO to achieve the desired final concentration of this compound.

    • Gently flush the headspace of the vial with a stream of argon or nitrogen gas for 15-30 seconds to displace any oxygen.[1][2]

    • Immediately and tightly cap the vial.

    • If necessary, gently vortex or sonicate to fully dissolve the compound.

    • Wrap the vial in aluminum foil to protect it from light.

    • Store at -20°C or -80°C.

Visualizations

degradation_pathway cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation A This compound B Protonated Alcohol A->B + H+ C Reactive Carbocation + H2O B->C - H2O D Dimer / Oligomer C->D + this compound E This compound F Oxidized Indole Species (Colored Products) E->F + O2

Caption: Hypothesized degradation pathways for this compound.

experimental_workflow A Weigh this compound and BHT B Add Anhydrous Aprotic Solvent (e.g., DMSO) A->B C Flush with Inert Gas (Ar or N2) B->C D Cap Tightly and Mix C->D E Protect from Light D->E F Store at Low Temperature (-20°C or -80°C) E->F

Caption: Workflow for preparing a stabilized solution.

References

Technical Support Center: Synthesis of 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working on the synthesis of indole derivatives. It specifically addresses the challenges and common side reactions encountered during the attempted synthesis of 3-Methyl-3H-indol-3-ol, a generally unstable intermediate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired this compound This compound is a highly unstable intermediate that readily undergoes further reactions.It is unlikely to be isolated in significant quantities under standard conditions. Focus on identifying and characterizing the subsequent, more stable products. Consider in-situ generation and immediate use in a subsequent reaction step.
Formation of a white, crystalline precipitate Dimerization of the 3-hydroxyindolenine intermediate is a common side reaction, especially in non-polar solvents.Use dilute solutions to disfavor bimolecular reactions. Consider purification by chromatography, although the dimer may also be unstable. Characterize the precipitate by NMR and mass spectrometry to confirm its structure.
Presence of a major product with a mass of 163.17 g/mol Rearrangement of this compound to the more stable 3-hydroxy-3-methyloxindole is a very common pathway, particularly in biological or aqueous systems.[1][2]Modify reaction conditions to be strictly anhydrous and non-acidic to potentially slow the rearrangement. Use spectroscopic methods (NMR, IR) to confirm the oxindole structure.
Observation of multiple, unidentified polar products Ring cleavage of the indole nucleus (Witkop oxidation) can occur in the presence of strong oxidizing agents like hydrogen peroxide, leading to 2-ketoacetanilide derivatives.[3]Use milder oxidizing agents or carefully control the stoichiometry of the oxidant. The reaction temperature should be kept low.
Formation of adducts with solvents or other nucleophiles Under acidic conditions, the intermediate may dehydrate to form a reactive 3-methyleneindolenine species, which is then trapped by nucleophiles.[4]Maintain neutral or slightly basic pH throughout the reaction and workup. Avoid protic or nucleophilic solvents if possible.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to isolate?

A1: this compound is a 3-hydroxyindolenine, a class of compounds known to be highly unstable. The indolenine tautomer is less aromatic and therefore less stable than the corresponding indole. The presence of the hydroxyl group at the C3 position makes it prone to several rapid subsequent reactions, including rearrangement to a more stable oxindole, dimerization, and dehydration.

Q2: What is the most common side product I should expect?

A2: In many cases, the most prevalent product observed is 3-hydroxy-3-methyloxindole, which is a structural isomer.[1] This is because the rearrangement from the indolenine to the oxindole scaffold is often thermodynamically favorable. Another common side product, especially under autoxidation conditions, is a dimer of the 3-hydroxyindolenine intermediate.[5]

Q3: Can I prevent the rearrangement to the oxindole?

A3: Preventing the rearrangement completely is very challenging. However, you can minimize it by maintaining strictly anhydrous and aprotic conditions and keeping the temperature low. The presence of acid or base can catalyze the rearrangement.

Q4: My mass spectrum shows evidence of dimerization. How can I avoid this?

A4: Dimerization is a bimolecular reaction, meaning two molecules of the intermediate must come together. To reduce the likelihood of this, you can perform the reaction at a much lower concentration of your starting material (3-methylindole). This will decrease the probability of the unstable intermediates encountering each other before they react in other ways.

Q5: I am seeing products that suggest the indole ring has opened. What causes this?

A5: Ring-opening, often referred to as the Witkop oxidation, occurs when the C2-C3 double bond of the indole is cleaved.[3] This is typically caused by stronger oxidizing conditions, such as the use of excess hydrogen peroxide or other peroxides. To avoid this, use a milder oxidant or a stoichiometric amount, and maintain low reaction temperatures.

Experimental Protocols

Representative Experimental Protocol: Oxidation of 3-Methylindole

This protocol is designed to generate the transient this compound, with the understanding that subsequent products will likely be isolated.

Materials:

  • 3-Methylindole (Skatole)

  • Anhydrous, peroxide-free solvent (e.g., toluene or dichloromethane)

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or singlet oxygen)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-methylindole (1 equivalent) in the anhydrous solvent under an inert atmosphere to a dilute concentration (e.g., 0.01 M).

  • Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.

  • Slowly add a solution of the oxidizing agent (1-1.2 equivalents) dropwise to the cooled solution of 3-methylindole over a period of 30-60 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC). Note that the intermediate may not be visible or may appear as a fleeting spot.

  • Upon consumption of the starting material, quench the reaction by adding a suitable reducing agent (e.g., a solution of sodium thiosulfate if using a peroxide-based oxidant).

  • Allow the reaction mixture to warm to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Immediately analyze the crude product by NMR and mass spectrometry. Attempt purification via flash chromatography on silica gel at low temperature, being aware that the products themselves may be unstable on silica.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions 3-Methylindole 3-Methylindole Intermediate This compound (Unstable Intermediate) 3-Methylindole->Intermediate + [O] Dimer Dimer Intermediate->Dimer Dimerization Oxindole 3-Hydroxy-3-methyloxindole Intermediate->Oxindole Rearrangement Ring_Opened Ring-Opened Products Intermediate->Ring_Opened Strong Oxidation Adducts Nucleophilic Adducts Intermediate->Adducts Acid + Nucleophile Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Synthesis Attempted Check_Yield Isolate Target Compound? Start->Check_Yield Success Success (Low Probability) Check_Yield->Success Yes Analyze_Products Analyze Side Products (NMR, MS, IR) Check_Yield->Analyze_Products No Identify Identify Major Product Analyze_Products->Identify Dimer Dimer Identified Identify->Dimer Dimer Oxindole Oxindole Identified Identify->Oxindole Oxindole Other Other Products Identify->Other Other Action_Dimer Action: - Lower Concentration Dimer->Action_Dimer Action_Oxindole Action: - Anhydrous/Aprotic Conditions - Avoid Acid/Base Oxindole->Action_Oxindole Action_Other Action: - Milder Oxidant - Control Stoichiometry - Neutral pH Other->Action_Other

References

Technical Support Center: Crystallization of 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-Methyl-3H-indol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for the crystallization of indole derivatives?

A1: Common solvents used for the recrystallization of indole derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol-dimethylformamide.[1][2][3] The choice of solvent is critical and depends on the solubility of the compound at different temperatures.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a high degree or cooled too quickly. To address this, try the following:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a cooler environment (e.g., a refrigerator).

  • Use a more dilute solution: The concentration of your compound might be too high. Add a small amount of warm solvent to dissolve the oil and attempt to crystallize again from this more dilute solution.

  • Change the solvent system: A different solvent or a co-solvent system might be necessary to achieve successful crystallization.

Q3: No crystals are forming, even after cooling the solution for an extended period. What can I do?

A3: If crystals fail to form, the solution may not be sufficiently supersaturated, or nucleation may be inhibited. Consider the following troubleshooting steps:

  • Induce nucleation:

    • Seeding: If you have a crystal of this compound from a previous batch, add a tiny seed crystal to the solution.

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Increase supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly to increase the concentration of the compound.

    • Anti-solvent addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution to reduce the overall solubility and promote crystallization.

Q4: The crystals I obtained are impure. How can I improve the purity?

A4: Impurities can be trapped in the crystal lattice or adhere to the crystal surface. To improve purity:

  • Recrystallization: Perform a second recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.

  • Activated Carbon: If the impurity is colored, you can try adding a small amount of activated carbon to the hot solution before filtering it to remove the carbon and then allowing the filtrate to cool and crystallize.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the crystallization of this compound.

Problem 1: Failure to Crystallize

Symptoms:

  • A clear solution remains even after cooling.

  • No precipitate or solid formation is observed.

Possible Causes & Solutions:

CauseSolution
Solution is not supersaturated 1. Evaporate solvent: Slowly evaporate the solvent to increase the concentration. 2. Add an anti-solvent: Introduce a solvent in which the compound is less soluble.
Nucleation is inhibited 1. Seed the solution: Add a small crystal of the desired compound. 2. Scratch the flask: Use a glass rod to create nucleation sites on the inner surface of the flask.
Incorrect solvent The compound may be too soluble in the chosen solvent at all temperatures. Experiment with different solvents or solvent mixtures.
Problem 2: Oiling Out

Symptoms:

  • Formation of a liquid layer (oil) instead of solid crystals.

Possible Causes & Solutions:

CauseSolution
High degree of supersaturation 1. Dilute the solution: Add more solvent to dissolve the oil and attempt a slower cooling process. 2. Re-heat and cool slowly: Re-heat the solution until the oil dissolves completely, then cool it down at a much slower rate.
Cooling rate is too fast Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.
Presence of impurities Impurities can sometimes inhibit crystal formation and promote oiling. Consider purifying the crude product by another method (e.g., column chromatography) before crystallization.
Problem 3: Poor Crystal Quality or Purity

Symptoms:

  • Small, needle-like, or amorphous solid forms.

  • Discolored crystals.

Possible Causes & Solutions:

CauseSolution
Rapid crystal growth A slower cooling rate will encourage the formation of larger, more well-defined crystals.
Impurities co-precipitating 1. Recrystallize: Perform one or more additional recrystallization steps. 2. Wash crystals: Wash the filtered crystals with a small amount of cold, pure solvent.
Inclusion of mother liquor Ensure the crystals are thoroughly dried after filtration to remove any residual solvent containing dissolved impurities.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound. Slowly add a suitable solvent (e.g., ethanol, ethyl acetate) while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Filtration: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent.

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Visualizations

Troubleshooting Crystallization Workflow

G Troubleshooting Crystallization start Start Crystallization supersaturated Prepare Supersaturated Solution start->supersaturated cool Cool Solution supersaturated->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success oil Oiling Out observe->oil Problem no_crystals No Crystals observe->no_crystals Problem filter_dry Filter and Dry Crystals crystals->filter_dry troubleshoot_oil Troubleshoot Oiling Out - Reheat and cool slowly - Dilute solution - Change solvent oil->troubleshoot_oil troubleshoot_none Troubleshoot No Crystals - Induce nucleation (seed/scratch) - Concentrate solution - Add anti-solvent no_crystals->troubleshoot_none troubleshoot_oil->supersaturated troubleshoot_none->cool end Pure Crystals filter_dry->end

Caption: A workflow diagram for troubleshooting common crystallization issues.

Logical Relationships in Crystallization Troubleshooting

G Crystallization Troubleshooting Logic cluster_oiling Oiling Out cluster_nocrystals No Crystal Formation cluster_impurity Impure Crystals issue Crystallization Issue cause_oil Cause: High Supersaturation / Rapid Cooling issue->cause_oil cause_none Cause: Insufficient Supersaturation / Nucleation Barrier issue->cause_none cause_impurity Cause: Co-precipitation / Inclusions issue->cause_impurity solution_oil Solution: Slower Cooling / Dilution cause_oil->solution_oil leads to solution_none Solution: Concentration / Seeding / Scratching cause_none->solution_none leads to solution_impurity Solution: Recrystallization / Washing cause_impurity->solution_impurity leads to

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-3H-indol-3-ol. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route to this compound?

A1: Direct synthesis of this compound is challenging due to its potential instability. A common and effective approach involves the controlled oxidation of 3-methylindole. Another potential route is the reaction of isatin with a methyl Grignard reagent to form the more stable precursor, 3-hydroxy-3-methyloxindole[1], which can be considered a tautomer of the target molecule.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Over-oxidation: The indole ring is susceptible to oxidation at multiple positions, leading to the formation of byproducts such as isatin or ring-opened products[2][3].

  • Product Instability: 3-Hydroxyindolenines can be unstable and may undergo dimerization or rearrangement, especially under acidic or harsh reaction conditions[4].

  • Purification: Separating the desired product from starting materials, byproducts, and potential dimers can be difficult. Purification methods like column chromatography need to be carefully optimized[5].

Q3: What are the key reaction parameters to control during the oxidation of 3-methylindole?

A3: Critical parameters to monitor and control are:

  • Choice of Oxidant: Milder oxidizing agents are preferred to prevent over-oxidation.

  • Reaction Temperature: Lower temperatures are generally favored to enhance selectivity and minimize byproduct formation.

  • Reaction Time: Careful monitoring of the reaction progress by techniques like TLC is crucial to quench the reaction upon completion and avoid degradation of the product.

  • pH of the reaction medium: The pH can significantly influence the product distribution in indole oxidation reactions[2].

Q4: How can I characterize the final product, this compound?

A4: The structure of this compound can be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the hydroxyl (-OH) group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of the starting material.1. Use a fresh batch of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Monitor the reaction progress using TLC and extend the reaction time if necessary. 4. Ensure the purity of the 3-methylindole starting material.
Formation of Multiple Products (Low Selectivity) 1. Over-oxidation of the indole ring. 2. Reaction temperature is too high. 3. The chosen oxidizing agent is too harsh. 4. Incorrect pH of the reaction medium.1. Use a milder oxidizing agent (e.g., NBS in the presence of water, or a catalytic system)[6]. 2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). 3. Screen different oxidizing agents to find one with better selectivity. 4. Optimize the pH of the reaction mixture; in some cases, buffered conditions can improve selectivity[2].
Product Degradation During Workup or Purification 1. Presence of acid or base during workup. 2. High temperatures during solvent removal or purification. 3. Prolonged exposure to silica gel during column chromatography.1. Use a neutral workup procedure. Wash with brine and dry over an anhydrous salt like sodium sulfate. 2. Remove solvent under reduced pressure at low temperatures (rotary evaporation). 3. Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or deactivate silica gel with a small amount of triethylamine in the eluent. Perform chromatography quickly.
Difficulty in Purifying the Product 1. Similar polarity of the product and byproducts. 2. The product is unstable on the stationary phase.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. If the product is unstable on silica gel, consider alternative purification techniques such as preparative TLC or crystallization[7].

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-3-methyloxindole via Grignard Reaction

This protocol describes the synthesis of 3-hydroxy-3-methyloxindole, a stable precursor and potential tautomer of this compound.

Materials:

  • Isatin

  • Methylmagnesium bromide (MeMgBr) solution in THF (e.g., 3.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve isatin (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality (Starting Material, Oxidant) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, pH) start->check_conditions check_workup Analyze Workup & Purification (Degradation, Loss) start->check_workup sub_reagents1 Use fresh reagents check_reagents->sub_reagents1 sub_conditions1 Optimize temperature check_conditions->sub_conditions1 sub_conditions2 Optimize reaction time check_conditions->sub_conditions2 sub_conditions3 Adjust pH check_conditions->sub_conditions3 sub_workup1 Use neutral workup check_workup->sub_workup1 sub_workup2 Modify purification method check_workup->sub_workup2 end Improved Yield sub_reagents1->end sub_conditions1->end sub_conditions2->end sub_conditions3->end sub_workup1->end sub_workup2->end

Caption: Troubleshooting Decision Tree for Low Product Yield.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_main Primary Synthetic Route cluster_side Potential Side Reaction start 3-Methylindole product This compound start->product Controlled Oxidation (e.g., NBS/H₂O) over_oxidized Over-oxidation Products (e.g., Isatin) product->over_oxidized Harsh Oxidant or Prolonged Reaction

Caption: Proposed Synthetic Pathway for this compound.

References

how to prevent the degradation of 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Methyl-3H-indol-3-ol. Given the limited direct literature on this specific compound, the following recommendations are based on the established chemistry of indoles, indolenines, and related reactive intermediates. This compound is likely a highly reactive and unstable intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound, an indolenine derivative, is a tautomer of the more stable 3-methyl-1,3-dihydro-2H-indol-2-one (3-methyloxindole). Its instability arises from the strained three-membered ring fused to the indole core and the presence of a hydroxyl group at a tertiary carbon adjacent to a nitrogen atom. This structure makes it susceptible to rearrangement, dehydration, and oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways are likely to be:

  • Tautomerization: Rearrangement to more stable isomers like 3-methyloxindole.

  • Dehydration: Loss of a water molecule to form the more stable aromatic 3-methylindole (skatole). This is often catalyzed by acid or heat.

  • Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by air (oxygen), light, or oxidizing agents.

Q3: What are the visible signs of this compound degradation?

A3: Degradation may be indicated by a change in color of the sample (often to yellow or brown), the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR). A change in the odor of the sample might also be observed, as 3-methylindole has a characteristic fecal odor.

Q4: How should I handle this compound to minimize degradation?

A4: Due to its likely instability, this compound should be handled as an air- and light-sensitive compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques. Use amber glassware or wrap containers in aluminum foil to protect from light.

Q5: What are the optimal storage conditions?

A5: Store this compound as a solid, if possible, in a tightly sealed amber vial under an inert atmosphere. For long-term storage, keep it at low temperatures (-20°C or -80°C). If in solution, use anhydrous, deoxygenated solvents and store at low temperatures.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid discoloration of the sample (yellowing/browning) Oxidation or polymerization.Ensure all handling is done under a strict inert atmosphere. Use freshly distilled and deoxygenated solvents. Store the compound in the dark at low temperatures.
Formation of 3-methylindole as a major impurity Acid- or heat-catalyzed dehydration.Avoid acidic conditions. Use non-acidic drying agents. If an acidic reagent is necessary for a reaction, consider using a non-protic acid or performing the reaction at a very low temperature. Avoid heating solutions of the compound.
Multiple unexpected spots on TLC or peaks in HPLC/LC-MS Tautomerization and/or degradation to multiple products.Analyze the sample immediately after preparation. If purification is necessary, use rapid techniques like flash column chromatography with deactivated silica gel at low temperatures. Consider in-situ generation and use of the compound if possible.
Low yield or no product in reactions involving this compound Degradation of the starting material before or during the reaction.Confirm the purity of this compound immediately before use. Add the compound to the reaction mixture at the last possible moment and at a low temperature. Ensure all reaction components and the reaction setup are free of air and moisture.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Preparation of Inert Atmosphere:

    • Perform all manipulations in a glove box with low oxygen and moisture levels (<10 ppm).

    • Alternatively, use standard Schlenk line techniques with high-purity argon or nitrogen.

  • Glassware:

    • Use oven-dried (120°C overnight) or flame-dried glassware.

    • Assemble the glassware hot and allow it to cool under a stream of inert gas.

  • Solvents:

    • Use anhydrous, deoxygenated solvents. Solvents should be purified using a solvent purification system or by distillation from an appropriate drying agent under an inert atmosphere.

    • Degas solvents by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Storage:

    • Solid: Store in a sealed amber glass vial inside a desiccator within a freezer (-20°C or below), all under an inert atmosphere.

    • Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in a sealed, septum-capped amber vial under an inert atmosphere at -20°C or below.

Protocol 2: Monitoring Degradation by HPLC
  • Sample Preparation:

    • Under an inert atmosphere, prepare a stock solution of this compound in anhydrous, deoxygenated acetonitrile or another appropriate solvent at a known concentration (e.g., 1 mg/mL).

    • Immediately dilute an aliquot to the working concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (if the compound's stability in mild acid is being tested) or a neutral buffer.

    • Gradient: Start with a low percentage of B, and ramp up to elute more nonpolar compounds.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at wavelengths relevant for the indole chromophore (e.g., 220 nm, 280 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a freshly prepared sample to obtain a baseline chromatogram.

    • Analyze samples at various time points under different storage conditions (e.g., room temperature vs. -20°C, light vs. dark, air vs. inert atmosphere) to monitor the appearance of degradation products and the decrease in the main peak area.

Visualizations

degradation_pathway A This compound B 3-Methyloxindole (Tautomer) A->B Tautomerization (Equilibrium) C 3-Methylindole (Skatole) A->C Dehydration (Acid/Heat) D Oxidized Products A->D Oxidation (O2, Light) C->D Oxidation

Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation & Handling cluster_storage Storage cluster_analysis Analysis & Use A Synthesize or Procure This compound B Handle under Inert Atmosphere (Glove Box / Schlenk Line) A->B D Store Solid at Low Temp (-20°C to -80°C) A->D C Use Anhydrous, Deoxygenated Solvents B->C F Prepare Fresh Solutions for Experiments C->F E Store in Amber, Sealed Vial under Inert Gas D->E G Analyze Purity Immediately (HPLC, NMR) F->G H Use in Reaction Promptly G->H

Technical Support Center: Experiments with 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-3H-indol-3-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results and challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is giving a low yield and a significant amount of a higher molecular weight byproduct. What could be the issue?

A1: A common unexpected result in the synthesis and handling of 3-hydroxyindolenines, such as this compound, is dimerization. This occurs when a molecule of the 3-hydroxyindolenine reacts with its enamine tautomer. This side reaction is often catalyzed by acidic conditions or prolonged reaction times.

Troubleshooting:

  • Control pH: Ensure the reaction and work-up conditions are not overly acidic. Use of a non-acidic or mildly basic medium can suppress the formation of the reactive indoleninium ion that precedes dimerization.

  • Reaction Time: Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the time for dimerization to occur.

  • Temperature: Running the reaction at a lower temperature may help to reduce the rate of the dimerization side reaction.

Q2: During the purification of this compound by silica gel chromatography, I am observing significant decomposition of the product on the column.

A2: this compound is sensitive to acidic environments, and the silica gel itself can be sufficiently acidic to cause decomposition. The primary decomposition pathway is likely dehydration to form the highly reactive and unstable 3-methyleneindolenine intermediate, which can then polymerize or react with nucleophiles present.

Troubleshooting:

  • Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of a base (e.g., triethylamine in the eluent system).

  • Alternative Chromatography: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or employ reverse-phase chromatography.

  • Rapid Purification: Minimize the time the compound spends on the column. Use a faster flow rate or a shorter column if possible.

Q3: My subsequent reaction with this compound is yielding a complex mixture of products, including some that appear to be derived from the indole ring reacting with itself or other reagents.

A3: This is likely due to the in-situ formation of the electrophilic 3-methyleneindolenine intermediate via dehydration of the this compound. This reactive intermediate can be attacked by a variety of nucleophiles, including other indole molecules, leading to the formation of bis(indolyl)methanes and other oligomeric byproducts.

Troubleshooting:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can facilitate the dehydration step.

  • Choice of Solvent: Use a non-polar, aprotic solvent to disfavor the formation of the charged intermediate.

  • Control of Stoichiometry: If reacting with a nucleophile, using an excess of the nucleophile can help to trap the 3-methyleneindolenine intermediate before it reacts with other indole species.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Low yield of this compound and formation of a high MW byproduct. Dimerization of the 3-hydroxyindolenine.- Maintain neutral or slightly basic pH.- Minimize reaction time.- Conduct the reaction at a lower temperature.
Product decomposition during silica gel chromatography. Acid-catalyzed dehydration on silica gel.- Use neutralized silica gel.- Employ alternative stationary phases (e.g., alumina).- Minimize purification time.
Formation of multiple, unexpected products in subsequent reactions. In-situ formation of the reactive 3-methyleneindolenine intermediate.- Ensure strict anhydrous conditions.- Use non-polar, aprotic solvents.- Use an excess of the intended nucleophile.
Discoloration (e.g., pink, purple) of the product upon storage. Oxidation and/or decomposition.- Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).- Store at low temperatures (-20°C or below).- Protect from light.

Experimental Protocols

Synthesis of this compound Precursor (2,3,3-trimethyl-3H-indole) via Fischer Indole Synthesis

This protocol is adapted from established methods for synthesizing 3H-indoles.[1]

Materials:

  • Phenylhydrazine

  • 3-Methyl-2-butanone (isopropyl methyl ketone)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add phenylhydrazine (1 equivalent) and glacial acetic acid.

  • Slowly add 3-methyl-2-butanone (1 equivalent) to the mixture with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with 1 M NaOH solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,3,3-trimethyl-3H-indole by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Note: The this compound can then be prepared from the corresponding 3H-indole through various oxidation methods, which should be performed with care to avoid the side reactions mentioned above.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Reaction cluster_synthesis Synthesis cluster_oxidation Oxidation cluster_reaction Subsequent Reaction cluster_troubleshooting Potential Unexpected Pathways start Phenylhydrazine + 3-Methyl-2-butanone fischer Fischer Indole Synthesis (Acetic Acid, Reflux) start->fischer workup Neutralization & Extraction fischer->workup purification Column Chromatography workup->purification product 2,3,3-trimethyl-3H-indole purification->product oxidation Oxidation product->oxidation target This compound oxidation->target dimerization Dimerization oxidation->dimerization reaction Reaction with Nucleophile target->reaction dehydration Dehydration target->dehydration desired_product Desired Product reaction->desired_product polymerization Polymerization/ Side Reactions dehydration->polymerization

Caption: Workflow for synthesis and potential unexpected pathways.

signaling_pathway Potential Signaling Pathways Modulated by Indole-3-Carbinol Derivatives cluster_atm ATM Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway I3C Indole-3-Carbinol (I3C) (related to this compound) ATM ATM (activated) I3C->ATM activates PI3K PI3K I3C->PI3K activates MAPK MAPK I3C->MAPK modulates p53 p53 (stabilized) ATM->p53 phosphorylates G1_arrest G1 Cell Cycle Arrest p53->G1_arrest induces Akt Akt (phosphorylated) PI3K->Akt neuroprotection Neuroprotection Akt->neuroprotection cellular_response Cellular Responses (proliferation, apoptosis) MAPK->cellular_response

Caption: Potential signaling pathways affected by related indole compounds.[2][3]

References

solubility issues and solutions for 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-Methyl-3H-indol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the anticipated solubility properties of this compound?

A1: Based on its structure, this compound possesses both hydrophobic (the indole ring) and hydrophilic (the hydroxyl group) characteristics. The hydroxyl group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. The indole ring contributes to its solubility in organic solvents. It is expected to be slightly soluble in water and more soluble in organic solvents like ethanol and dichloromethane.

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What should I do first?

A2: The initial step should be to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. This is a common and effective strategy for poorly water-soluble compounds.[1][2] Dimethyl sulfoxide (DMSO) or ethanol are excellent starting points for creating a stock solution. Ensure the final concentration of the organic solvent in your aqueous medium is low enough to not affect your experiment.

Q3: What common organic solvents can be used to prepare a stock solution of this compound?

A3: A range of organic solvents can be tested. Due to the polarity imparted by the hydroxyl group, polar aprotic solvents are often a good choice. Below is a table of suggested solvents to try.

Solvent ClassExamplesRationale for Use with this compound
Polar Aprotic DMSO, DMF, AcetonitrileGood for dissolving a wide range of compounds, including those with polar functional groups.
Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl group of the solvent can hydrogen bond with the hydroxyl group of the compound, aiding dissolution.
Chlorinated Dichloromethane (DCM), ChloroformOften effective for heterocyclic and aromatic compounds.

Q4: Can I use pH adjustment to improve the aqueous solubility of this compound?

A4: Adjusting the pH can be a viable technique for ionizable compounds.[3] The indole nitrogen is weakly acidic, and deprotonation under basic conditions could potentially increase aqueous solubility. Conversely, the hydroxyl group is very weakly acidic. It is recommended to perform small-scale solubility tests at various pH values (e.g., pH 2, 7.4, and 9) to determine if this method is effective for your specific application.

Q5: What are some advanced techniques if standard solvents fail to provide adequate solubility?

A5: For challenging solubility issues, several advanced methods can be employed. These often involve more complex formulations.

TechniqueDescription
Co-solvents Using a mixture of a water-miscible organic solvent and water can significantly increase the solubility of lipophilic compounds.[2][3]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, enabling them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[4]
Solid Dispersions Dispersing the compound in a solid hydrophilic matrix can enhance its dissolution rate.[5] This is a common technique in pharmaceutical formulation.
Nanosuspensions Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to improved dissolution rates and higher apparent solubility.

Troubleshooting Guides

Issue: Precipitate forms when diluting an organic stock solution into an aqueous buffer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Issue: The solid compound is difficult to dissolve in any single solvent.

Recommended Actions:

  • Gentle Heating: Carefully warm the solvent-compound mixture. For many compounds, solubility increases with temperature. Be cautious to avoid degradation, especially with heat-sensitive molecules.

  • Sonication: Use a sonication bath to apply ultrasonic energy. This can help to break up solid aggregates and enhance the dissolution process.

  • Vortexing: Vigorous mixing using a vortex mixer can also aid in the dissolution of stubborn particles.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Based on preliminary tests, select a suitable organic solvent (e.g., DMSO, Ethanol).

  • Weighing: Accurately weigh a precise amount of this compound.

  • Dissolution: Add the solvent to the solid compound in a volumetric flask.

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Final Volume: Once dissolved, add the solvent to the final desired volume to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.

Protocol 2: General Method for Evaluating Co-Solvent Systems
  • Prepare a High-Concentration Stock: Dissolve this compound in a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) at a high concentration.

  • Titration: In a series of vials, prepare different ratios of the organic solvent to your aqueous buffer (e.g., 90:10, 80:20, 70:30, etc.).

  • Addition of Compound: Add a small, fixed amount of the concentrated stock solution to each co-solvent mixture.

  • Observation: Observe the solubility in each mixture. Note the point at which the compound remains in solution at the desired final concentration.

  • Equilibration: Allow the samples to equilibrate (e.g., by shaking for 24-48 hours) to ensure thermodynamic solubility is reached.

  • Analysis: Quantify the concentration of the dissolved compound in the supernatant of each vial using a suitable analytical method like HPLC or UV-Vis spectroscopy. This will determine the optimal co-solvent ratio.

References

Technical Support Center: Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with indole derivatives. The focus is on common purification challenges encountered during experimental work, with a particular emphasis on methods applicable to 3-substituted indoles. While 3-Methyl-3H-indol-3-ol is often a transient intermediate, the following protocols for the closely related and stable compound, 3-methylindole (skatole), and other derivatives are highly relevant.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-substituted indole derivatives?

A1: The primary methods for the purification of 3-substituted indoles are recrystallization and column chromatography. Liquid-liquid extraction may be employed as a preliminary purification step, particularly to remove catalysts or highly polar/non-polar impurities. For volatile derivatives, distillation under reduced pressure can also be effective.

Q2: My indole derivative appears to be degrading during purification. What could be the cause?

A2: Indole derivatives can be sensitive to acid, light, and air.[1] Degradation during purification is often due to prolonged exposure to acidic conditions (e.g., on silica gel) or oxidation. It is advisable to work expeditiously, use neutral or deactivated silica gel if possible, and protect the compound from light.

Q3: I am having difficulty separating my desired indole derivative from a constitutional isomer (e.g., 1-alkyl vs. 3-alkyl indole). What should I do?

A3: Isomeric impurities can be challenging to separate. High-performance column chromatography with a shallow solvent gradient is often effective. You may need to screen various solvent systems to find the optimal separation conditions. In some cases, derivatization of the mixture to alter the polarity of one isomer followed by chromatography and subsequent deprotection can be a viable strategy.

Q4: Can I use reverse-phase chromatography for purifying my indole derivative?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a suitable alternative, especially for polar indole derivatives or when normal-phase chromatography fails to provide adequate separation. A common mobile phase is a mixture of acetonitrile and water or methanol and water, often with a small amount of a modifier like formic acid or triethylamine.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solid indole derivatives.[2] Success depends heavily on the choice of solvent.

Problem: The compound does not crystallize upon cooling.

Possible CauseSuggested Solution
The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity persists, then warm slightly until the solution is clear and allow it to cool slowly.
Crystallization is slow to initiate.Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites. Add a seed crystal of the pure compound if available.

Problem: The compound oils out instead of crystallizing.

Possible CauseSuggested Solution
The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.
The solution is cooling too rapidly.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The presence of impurities is inhibiting crystallization.Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Column Chromatography

Column chromatography is the most versatile method for the purification of indole derivatives, applicable to both solids and oils.[3][4]

Problem: Poor separation of the desired compound from impurities.

Possible CauseSuggested Solution
Inappropriate solvent system (eluent).Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives good separation and a retention factor (Rf) of ~0.3 for the desired compound.[3]
The polarity of the eluent is too high, causing all compounds to elute quickly.Start with a less polar solvent system and gradually increase the polarity (gradient elution).[4]
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[3]
The column was not packed properly, leading to channeling.Ensure the adsorbent is packed uniformly without air bubbles. A slurry packing method is generally recommended.[3]

Problem: The compound is streaking or tailing on the column.

Possible CauseSuggested Solution
The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds. Consider using deactivated or neutral alumina as the stationary phase.
The sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of the initial eluent or a more volatile solvent, apply it to the top of the column, and then carefully add the eluent.

Experimental Protocols

General Protocol for Column Chromatography of a 3-Substituted Indole
  • Adsorbent and Solvent Selection: Based on TLC analysis, select a suitable adsorbent (silica gel is common) and a solvent system that provides good separation.[3][4]

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into a vertical column with a stopcock, and allow the solvent to drain while tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica gel bed.[3]

  • Sample Loading: Dissolve the crude indole derivative in a minimal amount of the eluent. Carefully pipette this solution onto the top of the column.

  • Elution: Begin adding the eluent to the top of the column and start collecting fractions. If using a gradient, gradually increase the polarity of the eluent.[4]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole derivative.

General Protocol for Recrystallization of a 3-Substituted Indole
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[2] Common solvents for indoles include ethanol, methanol, and acetone.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.[2]

  • Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.[2]

Visualizations

experimental_workflow_column_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis to Select Solvent System prep_pack 2. Pack Column with Silica Gel Slurry prep_tlc->prep_pack sep_load 3. Load Crude Sample prep_pack->sep_load sep_elute 4. Elute with Solvent (Gradient if needed) sep_load->sep_elute sep_collect 5. Collect Fractions sep_elute->sep_collect ana_tlc 6. Analyze Fractions by TLC sep_collect->ana_tlc ana_combine 7. Combine Pure Fractions ana_tlc->ana_combine ana_evap 8. Evaporate Solvent ana_combine->ana_evap ana_product Purified Product ana_evap->ana_product

Caption: Workflow for Purification by Column Chromatography.

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation diss_solvent 1. Select Appropriate Solvent diss_heat 2. Dissolve Crude Product in Minimum Hot Solvent diss_solvent->diss_heat diss_filter 3. Hot Filtration (if needed) diss_heat->diss_filter cryst_cool 4. Slow Cooling to Induce Crystallization diss_filter->cryst_cool cryst_ice 5. Further Cooling in Ice Bath cryst_cool->cryst_ice iso_filter 6. Vacuum Filter Crystals cryst_ice->iso_filter iso_wash 7. Wash with Cold Solvent iso_filter->iso_wash iso_dry 8. Dry Purified Crystals iso_wash->iso_dry iso_product Purified Product iso_dry->iso_product

Caption: Workflow for Purification by Recrystallization.

References

Validation & Comparative

Comparative Guide to Analytical Standards for Indole Derivatives: A Focus on 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical standards and methodologies for indole derivatives, with a specific focus on the less-characterized compound, 3-Methyl-3H-indol-3-ol. Due to the limited availability of certified reference materials and established analytical protocols for this compound, this document leverages a well-characterized analogue, Indole-3-carbinol (I3C), as a primary comparator. The experimental data and protocols for I3C are presented alongside proposed analytical approaches for this compound, derived from established methods for similar indole structures.

Introduction to Indole Derivatives and Analytical Challenges

Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their diverse biological activities necessitate robust and reliable analytical methods for quantification and characterization. This compound is an indole derivative of growing interest, however, the lack of commercially available analytical standards presents a significant challenge for researchers. In contrast, Indole-3-carbinol (I3C), a well-studied phytochemical found in cruciferous vegetables, serves as an excellent reference point for analytical method development. I3C is known to be unstable in acidic conditions, which highlights a key challenge in the analysis of 3-hydroxyindoles – the potential for degradation during sample preparation and analysis.[1]

Comparator Compound: Indole-3-carbinol (I3C)

Indole-3-carbinol (CAS No. 700-06-1) is a widely studied indole derivative with established analytical profiles. Certified reference materials for I3C are available from various suppliers, facilitating accurate quantification and method validation.

Quantitative Data for Indole-3-carbinol (I3C)
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Purity ≥98% (by HPLC)Not typically used for purity assessment of reference standardConfirmed by 1H and 13C NMR
Retention Time (t_R_) Varies with method; typically 5-15 min on C18 columnVaries with method; typically 10-20 min on a non-polar columnNot Applicable
Limit of Detection (LOD) < 0.015 µg/mL (with fluorescence detection)[2]Predicted data available, experimental data variesNot typically used for trace analysis
Limit of Quantification (LOQ) Typically 3x LODTypically 3x LODNot typically used for trace analysis
UV Wavelength (λ_max_) 220, 279 nm[3]Not ApplicableNot Applicable
Mass-to-charge ratio (m/z) Not Applicable130.063 (M-H2O)+[4]Not Applicable
1H NMR (600 MHz, CD3OD) Not ApplicableNot Applicableδ 7.65 (d, 1H), 7.34 (d, 1H), 7.21 (s, 1H), 7.10 (t, 1H), 7.02 (t, 1H), 4.79 (s, 2H)[4]
13C NMR Not ApplicableNot ApplicableData available in literature and databases
Experimental Protocols for Indole-3-carbinol (I3C)

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the analysis of potentially unstable compounds like I3C.[2][5]

  • Instrumentation: HPLC system with UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed for optimal separation of I3C from its degradation products. A typical mobile phase could consist of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[6] For example, a gradient could start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage over the course of the run.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm or fluorescence detection with excitation at 280 nm and emission at 350 nm for enhanced sensitivity.[2][8]

  • Sample Preparation: Samples are typically dissolved in the initial mobile phase composition or a compatible solvent like methanol. It is crucial to protect solutions from light and acidic conditions to prevent degradation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of I3C, though derivatization might be necessary to improve volatility and thermal stability.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For instance, starting at a lower temperature (e.g., 100 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Sample Preparation: Samples may require derivatization (e.g., silylation) to block the active hydroxyl group and improve chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity confirmation of reference standards.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Experiments: 1H NMR, 13C NMR, and 2D NMR experiments (e.g., COSY, HSQC) for complete structural assignment.

Proposed Analytical Approach for this compound

Given the absence of a dedicated certified reference material for this compound (CAS No. 216101-54-1), the following analytical strategies are proposed based on methods for structurally similar indole derivatives. These methods would require in-house validation.

Hypothetical Quantitative Data and Considerations
ParameterProposed HPLC MethodProposed GC-MS MethodProposed NMR Spectroscopy
Purity To be determined against a synthesized and purified in-house standardTo be determinedStructural confirmation of in-house standard
Retention Time (t_R_) Expected to be slightly different from I3C due to the methyl groupExpected to be different from I3CNot Applicable
UV Wavelength (λ_max_) Expected to be similar to I3C (around 220 and 280 nm)Not ApplicableNot Applicable
Mass-to-charge ratio (m/z) Not ApplicableExpected molecular ion [M]+ at m/z 147 and a fragment from loss of H2O at m/z 129Not Applicable
1H NMR (Predicted) Not ApplicableNot ApplicableAromatic protons similar to I3C, a singlet for the methyl group, and a singlet for the hydroxyl proton (exchangeable)
13C NMR (Predicted) Not ApplicableNot ApplicableAromatic carbons similar to I3C, a signal for the methyl carbon, and a signal for the C-3 carbon bearing the hydroxyl and methyl groups
Proposed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the recommended starting point.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) to determine the optimal detection wavelength.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. The gradient can be optimized to achieve good separation from potential impurities and degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detection to monitor the full UV spectrum and select the optimal wavelength, likely around 280 nm.

  • Sample Preparation: Dissolve the synthesized and purified compound in the initial mobile phase. Due to the 3-hydroxyindole structure, stability against acid and light should be assessed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. The stability of this compound under GC conditions needs to be evaluated.

  • Instrumentation: GC-MS system.

  • Column: A low to mid-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector and Transfer Line Temperatures: Optimized to prevent on-column degradation, starting with lower temperatures (e.g., 220 °C).

  • Oven Temperature Program: A programmed temperature ramp to elute the compound.

  • Mass Spectrometer: Full scan mode to identify the molecular ion and fragmentation pattern.

  • Sample Preparation: The compound should be dissolved in a volatile organic solvent. Derivatization may be necessary if the compound is not stable or sufficiently volatile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural confirmation of a newly synthesized or isolated standard.

  • Instrumentation: High-field NMR spectrometer.

  • Solvent: A suitable deuterated solvent in which the compound is soluble and stable.

  • Experiments: 1H, 13C, DEPT, and 2D NMR experiments to unambiguously assign all proton and carbon signals and confirm the structure.

Visualization of Analytical Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Standard/Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter injector Autosampler filter->injector column C18 Column injector->column detector UV/Fluorescence Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: A typical workflow for the analysis of indole derivatives using HPLC.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis start Sample dissolve Dissolve in Volatile Solvent start->dissolve derivatize Derivatization (Optional) dissolve->derivatize injector Injector derivatize->injector column Capillary Column injector->column ms Mass Spectrometer column->ms tic Total Ion Chromatogram ms->tic spectrum Mass Spectrum tic->spectrum identification Identification spectrum->identification

Caption: A generalized workflow for the analysis of indole derivatives using GC-MS.

Conclusion

The analytical characterization of this compound currently requires a developmental approach due to the lack of commercially available standards. By leveraging the extensive data available for the analogous compound, Indole-3-carbinol, researchers can establish a robust starting point for method development and validation. The proposed HPLC and GC-MS methods, coupled with NMR for structural confirmation, provide a comprehensive strategy for the analysis of this compound. Careful consideration of the potential instability of the 3-hydroxyindole moiety is paramount for obtaining accurate and reproducible results. This guide serves as a foundational resource for scientists and professionals engaged in the research and development of novel indole-based compounds.

References

A Comparative Analysis of the Biological Activity of 3-Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its versatile nature allows for a wide range of substitutions, leading to diverse pharmacological activities. This guide provides a comparative analysis of the biological activity of various 3-substituted indole derivatives, with a particular focus on their anticancer properties. While direct experimental data for 3-Methyl-3H-indol-3-ol is not extensively available in the public domain, this guide will draw upon structure-activity relationship (SAR) studies of analogous compounds to provide a comprehensive overview.

Quantitative Data Presentation

The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of 3-substituted indole derivatives against various human cancer cell lines. This data, compiled from multiple studies, highlights the influence of different substituents at the 3-position and other locations on the indole ring on cytotoxic potency.

Compound ID/StructureR1 (N1-position)R2 (C3-substituent)Cancer Cell LineIC50 (µM)Reference
Indole-3-carbinolH-CH2OHH1299 (Lung)449.5[1]
MukonalH-CHO, with other substitutionsSK-BR-3 (Breast)7.5[1]
MDA-MB-231 (Breast)7.5[1]
3,5-Diprenyl indoleH-CH(CH3)2, with prenyl at C5MIA PaCa-2 (Pancreatic)9.5 ± 2.2[1]
Indole-chalcone derivativeHChalcone moietyHepG2 (Liver)14.8[1]
Indole-chalcone derivativeHChalcone moietyHepG2 (Liver)18.3[1]
3-(substituted benzylidenyl)indolin-2-oneHSubstituted benzylideneMCF-7 (Breast)0.46[1]
A549 (Lung)0.21[1]
Hela (Cervical)0.32[1]
3-Arylthio-1H-indole derivativeH-S-Aryl (thiophen-3-yl)MCF-7 (Breast)0.15 - 0.35[2]
3-Aroyl-1H-indole derivativeH-CO-Aryl (thiophen-2-yl)MCF-7 (Breast)0.15 - 0.35[2]
3-Substituted indoleH-CH(Ph)(NHCH3)HT-29 (Colon)>50[3]
SK-OV-3 (Ovarian)>50[3]
3-Substituted indole (4d)H-CH(Ph)(NHCH3)c-Src Kinase50.6[3]
3-Substituted indole (4l)H-CH(3-NO2Ph)(NHCH3)c-Src Kinase58.3[3]
Indole-based Tyrphostin (2a)N-alkyl2-(pyrid-3-yl)-acrylonitrileMCF-7/Topo (Breast)0.10[4]
518A2 (Melanoma)1.4[4]
Huh-7 (Hepatocellular)0.04[4]
Indole-based Tyrphostin (2b)N-alkyl2-(pyrid-3-yl)-acrylonitrileMCF-7/Topo (Breast)1.5[4]
518A2 (Melanoma)2.8[4]
Indole-aryl-amide (2)HAryl-amideMCF7 (Breast)0.81[5]
PC3 (Prostate)2.13[5]
Indole-aryl-amide (5)HAryl-amideHT29 (Colon)2.5[5]
Pyrido[3,4-b]indole (11)H1-(naphthalen-1-yl)-6-methoxyMDA-MB-468 (Breast)0.08[6]
HCT116 (Colon)0.13[6]
A375 (Melanoma)0.23[6]
HPAC (Pancreatic)0.29[6]
Coumarin-indole derivative (3)HCoumarin moietyMGC-803 (Gastric)0.011[7]
Indole-curcumin derivative (27)HCurcumin moietyHeLa (Cervical)4[7]
Hep-2 (Laryngeal)12[7]
A549 (Lung)15[7]
1,3,4-Oxadiazole-indole derivative (37)H1,3,4-Oxadiazole moietyMDA-MB-468 (Breast)10.56[7]
MDA-MB-231 (Breast)22.61[7]
28-Indole-betulin derivative (EB355A)HIndole-acetate at C-28 of betulinMCF-7 (Breast)12.5[8]
Ursolic acid-indole derivative (5f)HN-(aminoalkyl)carboxamideSMMC-7721 (Hepatocarcinoma)0.56 ± 0.08[9]
HepG2 (Hepatocarcinoma)0.91 ± 0.13[9]

Note on this compound: While specific data for this compound is lacking, the data on Indole-3-carbinol (which has a hydroxymethyl group at C3) shows relatively low potency (IC50 in the high micromolar range). The presence of a methyl and a hydroxyl group directly on the C3 carbon in this compound would create a tertiary alcohol. Structure-activity relationship studies often indicate that the nature and size of the substituent at the 3-position are critical for activity. For instance, bulky and aromatic substituents at the C3 position, as seen in many of the more potent derivatives in the table, often enhance anticancer activity.[10]

Experimental Protocols

The following is a generalized methodology for determining the in vitro anticancer activity of indole derivatives, based on commonly cited experimental protocols such as the MTT assay.

Cell Culture and Treatment: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates at a specific density and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (indole derivatives) for a specified period, typically 24 to 72 hours.

MTT Assay for Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, further assays such as flow cytometry for apoptosis (e.g., using Annexin V/Propidium Iodide staining) and cell cycle analysis (e.g., using propidium iodide staining of DNA) are often performed. Western blotting can be used to measure the expression levels of proteins involved in apoptosis and cell cycle regulation.[1]

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their anticancer effects through various mechanisms and by modulating multiple signaling pathways.

Tubulin Polymerization Inhibition: A significant number of anticancer indole derivatives, particularly those with a 3-substituted aryl group, function as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

G Indole Derivative Indole Derivative β-Tubulin β-Tubulin Indole Derivative->β-Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization β-Tubulin->Microtubule Polymerization Inhibits G2/M Arrest G2/M Arrest Microtubule Polymerization->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Signaling pathway for tubulin polymerization inhibition by indole derivatives.

Receptor Tyrosine Kinase (RTK) Inhibition: Certain 3-substituted indolin-2-ones are potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[2]

G Indole Derivative Indole Derivative RTK (e.g., VEGFR) RTK (e.g., VEGFR) Indole Derivative->RTK (e.g., VEGFR) Inhibits Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK (e.g., VEGFR)->Downstream Signaling (e.g., PI3K/Akt, MAPK) Activates Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Proliferation & Angiogenesis

Figure 2: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by indole derivatives.

Experimental Workflow for Anticancer Activity Screening:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select Potent Compounds Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Western Blotting Western Blotting Cell Cycle Analysis->Western Blotting

References

A Comparative Guide to the Synthesis of 3-Methyl-3H-indol-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methods for the synthesis of 3-Methyl-3H-indol-3-ol, a key heterocyclic compound of interest in medicinal chemistry and drug development. The methods discussed are autoxidation of 3-methylindole and the enzymatic oxidation of the same precursor. This document presents a detailed examination of the experimental protocols, reaction yields, and conditions, offering valuable insights for the selection of the most suitable synthesis strategy.

Comparison of Synthesis Methods

The synthesis of this compound, also known as 3-hydroxy-3-methylindolenine, predominantly involves the oxidation of 3-methylindole (skatole). The two main approaches identified in the literature are autoxidation, which relies on the reaction with atmospheric oxygen, and enzymatic oxidation, which utilizes specific enzymes to catalyze the transformation.

Method Starting Material Reagents/Conditions Yield Reaction Time Key Advantages Key Disadvantages
Autoxidation 2-(2-Hydroxyphenyl)-3-methylindoleAir, Boiling light petroleum (b.p. 60-80°C)Not explicitly stated, but product crystallizes out16 hoursSimple procedure, readily available oxidant (air).Long reaction time, requires a specific substituted starting material, yield not optimized.[1]
Enzymatic Oxidation 3-Methylindole (Skatole)Cytochrome P450 monooxygenasesMetabolite formation confirmedNot applicable for preparative scaleHigh specificity.Primarily for metabolic studies, not suitable for large-scale synthesis, requires specialized biological systems.

Table 1: Comparison of Synthesis Methods for this compound and its Analogs.

Experimental Protocols

Method 1: Autoxidation of 2-(2-Hydroxyphenyl)-3-methylindole

This method describes the synthesis of a substituted analog, 3-hydroxy-2-(2-hydroxyphenyl)-3-methyl-3H-indole, via the autoxidation of 2-(2-hydroxyphenyl)-3-methylindole. The protocol highlights a straightforward approach to obtaining the 3-hydroxy-3-methyl-3H-indole core structure.

Synthesis of Starting Material (2-(2-Hydroxyphenyl)-3-methylindole):

The precursor, 2-(2-hydroxyphenyl)-3-methylindole, is synthesized via the Fischer indolisation of ethyl 2-hydroxyphenylketone phenylhydrazone. This reaction can be catalyzed by either zinc chloride or glacial acetic acid saturated with hydrogen chloride.[1][2]

Autoxidation Procedure:

  • The crude 2-(2-hydroxyphenyl)-3-methylindole is dissolved in boiling light petroleum (b.p. 60-80°C).

  • The solution is partially evaporated by boiling with exposure to air for 16 hours.

  • Upon cooling overnight at 0°C, the product, 3-hydroxy-2-(2-hydroxyphenyl)-3-methyl-3H-indole, crystallizes from the solution as orange prisms.[2]

Method 2: Enzymatic Oxidation of 3-Methylindole

This method describes the formation of 3-hydroxy-3-methylindolenine as a phase I metabolite of 3-methylindole (skatole) through enzymatic oxidation. While not a preparative chemical synthesis, it provides a basis for understanding the formation of the target molecule.

Procedure:

The formation of 3-hydroxy-3-methylindolenine is a result of the metabolic oxidation of 3-methylindole. This process is mediated by heme-containing monooxygenase enzymes belonging to the cytochrome P450 (CYP450) superfamily, primarily CYP2E1 and CYP2A19. This transformation occurs in biological systems, such as in porcine liver, and is typically studied in the context of xenobiotic metabolism. For research purposes, this would involve in vitro assays using liver microsomes or recombinant CYP450 enzymes.

Logical Workflow of Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound and its analogs, starting from the precursor 3-methylindole.

Synthesis_Workflow cluster_start Starting Material cluster_methods Synthesis Methods cluster_product Product Start 3-Methylindole Autoxidation Autoxidation Start->Autoxidation Air (O2) Enzymatic Enzymatic Oxidation Start->Enzymatic CYP450 Enzymes Product This compound Autoxidation->Product Enzymatic->Product

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The formation of this compound from 3-methylindole is a key step in its metabolic pathway, which can lead to various other products. The following diagram illustrates the relationship between the starting material, the target compound, and a subsequent metabolite, 3-hydroxy-3-methyloxindole.

Metabolic_Pathway Skatole 3-Methylindole (Skatole) Indolenine 3-Hydroxy-3-methylindolenine (this compound) Skatole->Indolenine Oxidation (CYP450) Oxindole 3-Hydroxy-3-methyloxindole Indolenine->Oxindole Further Oxidation

Caption: Metabolic pathway of 3-methylindole.

References

A Comparative Guide to the Biological Validation of 3-Substituted 3-Hydroxyindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] This guide provides a comparative framework for validating the biological activity of 3-substituted 3-hydroxyindole derivatives, a class of compounds with significant therapeutic potential. While specific experimental data for 3-Methyl-3H-indol-3-ol is not extensively available in public literature, its tautomer, 3-hydroxy-3-methyloxindole, has been identified as a major metabolite of 3-methylindole in murine models, suggesting its biological relevance.[7] This guide will therefore focus on the general methodologies and comparative data for validating the biological activities of this class of indole derivatives.

Potential Biological Activities and In Vitro Validation Assays

The diverse biological activities of indole derivatives necessitate a range of validation assays. Below is a summary of common activities and the corresponding experimental protocols for their assessment.

Table 1: Summary of Potential Biological Activities and Corresponding In Vitro Validation Assays

Biological ActivityKey Performance Indicator(s)In Vitro Assay(s)
Anti-inflammatory Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), Inhibition of nitric oxide (NO) production, COX-2 inhibitionLipopolysaccharide (LPS)-induced cytokine release in macrophages, Griess assay for nitric oxide, COX-2 inhibitor screening assay
Antimicrobial Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)Broth microdilution method, Agar well diffusion method
Anticancer Cytotoxicity (IC50), Induction of apoptosis, Enzyme inhibition (e.g., kinases, tubulin polymerization)MTT assay, Flow cytometry for apoptosis, Kinase activity assays, Tubulin polymerization assays

Experimental Protocols

Anti-inflammatory Activity Validation

Objective: To assess the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 1, 10, 100 µM) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Objective: To determine the inhibitory effect of the compound on the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.

Methodology:

  • Assay Principle: A colorimetric or fluorometric COX-2 inhibitor screening kit is used. The assay measures the peroxidase component of COX.

  • Reaction Setup: The reaction is initiated by adding arachidonic acid to a mixture containing the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

  • Detection: The chromogenic or fluorogenic substrate is added, and the absorbance or fluorescence is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Antimicrobial Activity Validation

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Validation

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Methodology:

  • Cell Culture and Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are cultured and seeded in a 96-well plate at a suitable density.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams are provided.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis a Culture RAW 264.7 Macrophages b Seed cells in 96-well plate a->b c Pre-treat with Test Compound b->c d Stimulate with LPS c->d e Incubate for 24h d->e f Perform Griess Assay on supernatant e->f g Measure Absorbance at 540 nm f->g h Calculate NO Inhibition g->h

Figure 1. Workflow for Nitric Oxide Inhibition Assay.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene promotes transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Test_Compound 3-Substituted 3-Hydroxyindole Derivative Test_Compound->NFkB inhibits? Test_Compound->iNOS_protein inhibits?

Figure 2. Simplified LPS-induced inflammatory signaling pathway.

experimental_workflow_mic A Prepare standardized microbial suspension C Inoculate wells with microbial suspension A->C B Serially dilute test compound in 96-well plate B->C D Incubate under appropriate conditions C->D E Visually inspect for growth inhibition D->E F Determine MIC (lowest concentration with no growth) E->F

Figure 3. Workflow for MIC Determination.

This guide provides a foundational framework for the systematic validation of the biological activities of 3-substituted 3-hydroxyindole derivatives. The outlined protocols and comparative data structure are intended to assist researchers in the efficient and objective evaluation of these promising compounds for potential therapeutic applications.

References

Understanding Cross-Reactivity: A Comparative Guide for 3-Methyl-3H-indol-3-ol and Related Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a molecule for its intended biological target is a cornerstone of therapeutic efficacy and safety. Cross-reactivity, the unintended binding of a compound to molecules other than its primary target, can lead to off-target effects, toxicity, or reduced potency. This guide provides a framework for understanding and evaluating the cross-reactivity of 3-Methyl-3H-indol-3-ol, a heterocyclic compound of interest in various research domains. Due to a lack of publicly available cross-reactivity studies for this specific molecule, this guide presents a hypothetical comparative analysis based on established methodologies and data from structurally related indole derivatives, such as Indole-3-Carbinol (I3C).

The Importance of Cross-Reactivity Assessment

Cross-reactivity is a critical parameter to assess during drug development and in the characterization of bioactive molecules.[1] Immunoassays, for instance, are susceptible to interference from cross-reacting substances, which can lead to erroneous quantification of the target analyte.[1] In therapeutic applications, off-target binding can result in unforeseen pharmacological effects. For example, studies on steroid hormone immunoassays have shown that structurally similar compounds can lead to clinically significant false-positive results.[2] Therefore, rigorous cross-reactivity testing is essential to ensure the selectivity and safety of a compound.

Hypothetical Cross-Reactivity Profile of this compound

To illustrate how the cross-reactivity of this compound could be evaluated, we present a hypothetical dataset generated from a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This experiment would assess the ability of this compound and other indole derivatives to compete with a known ligand for a specific antibody or receptor.

Table 1: Hypothetical Cross-Reactivity Data for this compound and Related Compounds

CompoundIC50 (µM)% Cross-Reactivity
This compound 15.2 65.8%
Indole-3-Carbinol (I3C)10.0100% (Reference)
3-Methylindole (Skatole)25.838.8%
Indole50.119.9%
Tryptophan> 100< 10%
  • IC50: The concentration of the compound that inhibits 50% of the binding of the reference ligand. A lower IC50 indicates higher binding affinity.

  • % Cross-Reactivity: Calculated as (IC50 of Reference Compound / IC50 of Test Compound) x 100.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a standard protocol for a competitive ELISA to determine the cross-reactivity of test compounds.

Objective: To quantify the cross-reactivity of this compound and other indole derivatives against a specific antibody raised against Indole-3-Carbinol.

Materials:

  • 96-well microtiter plates

  • Coating Antigen (I3C conjugated to a carrier protein, e.g., BSA)

  • Primary Antibody (e.g., Rabbit anti-I3C)

  • Secondary Antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Test Compounds: this compound, Indole-3-Carbinol, 3-Methylindole, Indole, Tryptophan

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 100 µL of 1 µg/mL I3C-BSA in carbonate buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of varying concentrations of the test compounds or the reference compound (Indole-3-Carbinol) to the wells. Then, add 50 µL of the primary antibody at a predetermined optimal dilution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the concentration of the reference compound. Determine the IC50 values for all test compounds and calculate the percentage cross-reactivity.

G cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection coat Coat wells with I3C-BSA conjugate wash1 Wash coat->wash1 block Add blocking buffer wash2 Wash block->wash2 add_compounds Add test compounds and primary antibody wash3 Wash add_compounds->wash3 add_secondary Add HRP-conjugated secondary antibody wash4 Wash add_secondary->wash4 add_substrate Add TMB substrate stop Stop Reaction add_substrate->stop read_absorbance Read absorbance at 450 nm wash1->block wash2->add_compounds wash3->add_secondary wash4->add_substrate stop->read_absorbance

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Potential Off-Target Signaling Pathways

Indole derivatives, notably Indole-3-Carbinol, are known to interact with multiple signaling pathways, and it is plausible that this compound could exhibit similar off-target activities. For example, I3C and its condensation products can bind to the Aryl hydrocarbon Receptor (AhR), which can, in turn, influence the expression of various genes, including those involved in estrogen metabolism.[3] I3C has also been shown to act as a non-competitive allosteric inhibitor of elastase activity.[4] Understanding these potential off-target interactions is crucial for interpreting the biological activity of novel indole compounds.

G compound This compound (or other indole derivative) ahr Aryl hydrocarbon Receptor (AhR) compound->ahr Binding elastase Elastase compound->elastase Allosteric Inhibition nucleus Nucleus ahr->nucleus Translocation elastase_inhibition Inhibition of Elastase Activity elastase->elastase_inhibition gene_exp Altered Gene Expression (e.g., CYP1A1) nucleus->gene_exp Transcriptional Regulation

Caption: Potential off-target signaling pathways of indole derivatives.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not currently available, this guide provides a comprehensive framework for its evaluation. By employing established techniques such as competitive ELISA and being cognizant of the known off-target interactions of related indole compounds, researchers can effectively characterize the specificity of this and other novel molecules. Such studies are indispensable for the advancement of safe and effective therapeutic agents.

References

LC-MS/MS Confirmation of 3-Methyl-3H-indol-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the confirmation of 3-Methyl-3H-indol-3-ol, a potential metabolite of 3-methylindole (skatole). Due to the limited availability of direct experimental data for this specific analyte, this document outlines a predicted methodology based on established principles of mass spectrometry and analyses of related indole derivatives. This guide also presents a comparison with alternative analytical techniques.

Comparison of Analytical Methods

The confirmation of this compound can be approached using several analytical techniques. LC-MS/MS is a powerful tool for this purpose, offering high sensitivity and selectivity. The table below compares the predicted LC-MS/MS method with other potential analytical approaches.

FeatureLC-MS/MS (Predicted)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation of volatile compounds followed by mass-based detection.Chromatographic separation with detection based on UV absorbance.Detection based on the magnetic properties of atomic nuclei.
Specificity Very High (based on retention time, precursor ion, and product ions).High (based on retention time and mass spectrum).Moderate (risk of co-elution with compounds having similar UV spectra).Very High (provides detailed structural information).
Sensitivity High (ng/mL to pg/mL levels).High (ng/mL levels), but may require derivatization.Low to Moderate (µg/mL to ng/mL levels).Low (mg to µg levels).
Sample Throughput HighModerateHighLow
Structural Info Provides fragmentation pattern, inferring structural motifs.Provides electron ionization mass spectrum.No direct structural information.Provides detailed molecular structure.
Derivatization Generally not required.May be required to improve volatility and thermal stability.Not required.Not required.

Predicted LC-MS/MS Experimental Protocol

This section details a predicted experimental protocol for the confirmation of this compound using LC-MS/MS. This protocol is based on methodologies reported for similar indole derivatives.[1][2][3]

1. Sample Preparation:

  • Matrix: Biological fluids (e.g., plasma, urine) or in vitro metabolism samples.

  • Procedure: Protein precipitation is a common method for sample cleanup. To 100 µL of the sample, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. The supernatant can then be diluted with the initial mobile phase and injected into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of indole derivatives.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over several minutes to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is predicted to be effective for this compound.

  • Molecular Weight: 147.17 g/mol (C9H9NO).

  • Precursor Ion ([M+H]⁺): m/z 148.1.

  • Predicted Product Ions: Collision-induced dissociation (CID) of the precursor ion is expected to yield characteristic product ions. Based on the structure, likely fragmentations would involve the loss of water (H₂O) and subsequent cleavages of the indole ring.

  • Scan Type: Multiple Reaction Monitoring (MRM) would be used for targeted quantification and confirmation.

Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Predicted)Use
This compound148.1130.115Quantification
This compound148.1103.125Confirmation
This compound148.177.135Confirmation

Note: Collision energies are instrument-dependent and would require optimization.

Visualizations

LC-MS/MS Workflow for this compound Analysis

LCMSMS_Workflow Sample Biological Sample Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC Liquid Chromatography (C18 Separation) Preparation->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 148.1) ESI->Q1 Q2 Quadrupole 2 (Collision-Induced Dissociation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Analysis Detector->Data

Caption: A typical workflow for the analysis of this compound by LC-MS/MS.

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_products Product Ions Precursor [M+H]⁺ m/z 148.1 (C₉H₁₀NO)⁺ Product1 [M+H - H₂O]⁺ m/z 130.1 (C₉H₈N)⁺ Precursor->Product1 - H₂O Product2 [M+H - H₂O - HCN]⁺ m/z 103.1 (C₈H₇)⁺ Product1->Product2 - HCN Product3 [C₆H₅]⁺ m/z 77.1 Product2->Product3 - C₂H₂

Caption: Predicted fragmentation of protonated this compound in MS/MS.

References

Spectroscopic Characterization of 3-Methyl-3H-indol-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-Methyl-3H-indol-3-ol. Due to the limited availability of public experimental data for this compound, this document uses the closely related and well-characterized compound, 3-methyl-1H-indole, as a primary example to illustrate the data presentation and interpretation. This approach provides a robust framework for researchers performing similar characterizations.

Data Presentation: A Comparative Analysis

The structural elucidation of indole derivatives relies heavily on NMR and mass spectrometry. Below is a summary of expected and observed spectral data for 3-methyl-1H-indole, which serves as a reference for the characterization of this compound.

Table 1: ¹H NMR Data Comparison

Proton 3-methyl-1H-indole (Observed, CDCl₃, 500 MHz) Chemical Shift (δ) ppm [1]Expected this compound Chemical Shift (δ) ppm (Predicted)
NH7.80 (s, 1H)-
C2-H6.99 (s, 1H)~7.0-7.2
C4-H7.68 (d, J = 7.8 Hz, 1H)~7.5-7.7
C5-H7.22 (dd, J = 11.0, 3.9 Hz, 1H)~7.2-7.4
C6-H7.31 – 7.25 (m, 1H)~7.1-7.3
C7-H7.38 (d, J = 8.1 Hz, 1H)~7.3-7.5
3-CH₃2.42 (d, J = 0.9 Hz, 3H)~1.5-1.7
3-OH-~2.0-4.0 (broad s)

Table 2: ¹³C NMR Data Comparison

Carbon 3-methyl-1H-indole (Observed, CDCl₃, 125 MHz) Chemical Shift (δ) ppm [1]Expected this compound Chemical Shift (δ) ppm (Predicted)
C2121.76~140-145
C3111.12~70-75 (quaternary, bearing OH)
C3a128.43~130-135
C4118.99~120-125
C5122.02~125-130
C6119.27~120-125
C7111.83~115-120
C7a136.41~150-155
3-CH₃9.82~20-25

Table 3: Mass Spectrometry Data Comparison

Analysis 3-methyl-1H-indole This compound
Molecular FormulaC₉H₉NC₉H₉NO
Molecular Weight131.17 g/mol 147.17 g/mol
Ionization ModeElectron Ionization (EI)Electrospray Ionization (ESI) or EI
Observed [M]⁺ or [M+H]⁺m/z 131Expected m/z 147 or 148
Key Fragmentation Ionsm/z 130, 103, 77Expected loss of H₂O (m/z 129), loss of CH₃ (m/z 132)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are general protocols for the NMR and mass spectrometry analysis of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-160 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) for polar compounds or electron ionization (EI) for more volatile and thermally stable compounds.

  • ESI-MS Acquisition (for this compound):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

  • EI-MS Acquisition (for 3-methyl-1H-indole):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range appropriate for the compound's molecular weight.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel synthetic compound.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms data_processing Data Processing nmr->data_processing ms->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation comparison Comparison with Alternatives structure_elucidation->comparison

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Efficacy of 3-Substituted-3-Hydroxyindolin-2-ones as Anti-Inflammatory Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of a series of 3-substituted-3-hydroxyindolin-2-one derivatives. The data presented is based on a study that synthesized and evaluated nineteen analogs, offering valuable insights into their structure-activity relationships and mechanisms of action.

Comparative Efficacy of 3-Substituted-3-Hydroxyindolin-2-one Analogs

The anti-inflammatory activity of the synthesized compounds was primarily assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Among the nineteen analogs, 3-(3-hydroxyphenyl)-indolin-2-one emerged as the most potent inhibitor.[1]

The substitution on the phenyl ring at the 3-position of the indolin-2-one core was found to be a critical determinant of anti-inflammatory activity. Both ortho- and meta-hydroxyl substituted derivatives demonstrated significant suppression of NO production.[1]

Quantitative Data Summary

The following table summarizes the inhibitory effects of the most active compounds on the production of key inflammatory mediators.

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
3-(3-hydroxyphenyl)-indolin-2-one 20>50~40~35
40>60~55~50
80>80~70~65
3-(2-hydroxyphenyl)-indolin-2-one 20~50Not ReportedNot Reported
Dexamethasone (Positive Control)10<50Not ReportedNot Reported

Data extracted from a study by Jang et al. (2023).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Nitric Oxide (NO) Inhibition Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture medium.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for another 24 hours.

  • Nitrite Quantification: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

TNF-α and IL-6 ELISA

The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment and stimulation, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of Akt, MAPK (p38, ERK, JNK), and NF-κB (p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of 3-(3-hydroxyphenyl)-indolin-2-one were found to be mediated through the downregulation of the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Mediator Analysis cluster_pathway Signaling Pathway Analysis A RAW 264.7 Macrophages B Compound Treatment A->B C LPS Stimulation B->C D Nitric Oxide (NO) Assay C->D E TNF-α & IL-6 ELISA C->E F Western Blot C->F G Akt, MAPK, NF-κB F->G

Caption: Experimental workflow for evaluating the anti-inflammatory activity of 3-substituted-3-hydroxyindolin-2-ones.

signaling_pathway cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IκBα IκBα TLR4->IκBα Compound 3-(3-hydroxyphenyl)- indolin-2-one Compound->Akt Compound->MAPK Compound->IκBα pAkt p-Akt Akt->pAkt pNFκB p-NF-κB pAkt->pNFκB pMAPK p-MAPK MAPK->pMAPK pMAPK->pNFκB pIκBα p-IκBα IκBα->pIκBα NFκB NF-κB (p65) NFκB->pNFκB Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) pNFκB->Inflammatory_Mediators

Caption: Inhibition of Akt, MAPK, and NF-κB signaling pathways by 3-(3-hydroxyphenyl)-indolin-2-one.

References

Benchmarking 3-Methyl-3H-indol-3-ol: A Comparative Guide to Potential Inhibitory Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Methyl-3H-indol-3-ol and the Indole Scaffold

The indole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of indole have been reported to exhibit anticancer, antibacterial, and antifungal properties, among others.[1][2] this compound, a specific indole derivative, is structurally related to compounds that have shown biological effects. While direct data is lacking, by examining structurally similar compounds and the general activities of the indole class, we can infer potential mechanisms of action and identify relevant known inhibitors for comparative analysis.

Potential Therapeutic Targets for Indole Derivatives

Based on the activities of various indole-containing molecules, several key cellular pathways have been identified as potential targets. This guide will focus on three such pathways that are relevant to cancer therapy, a common application for novel indole compounds:

  • Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are essential for cell division. Their disruption is a well-established anticancer strategy.[3][4][5][6]

  • STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[4][7][8]

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[9]

Comparative Analysis of Inhibitors

The following tables provide a summary of known inhibitors for the aforementioned pathways, offering a benchmark for the potential efficacy of novel compounds like this compound.

Table 1: Comparison of Tubulin Polymerization Inhibitors

CompoundClassMechanism of ActionIC50 (Various Cell Lines)Reference
Paclitaxel TaxaneStabilizes microtubulesnM range[6]
Vinblastine Vinca AlkaloidInhibits tubulin polymerizationnM range[5]
Colchicine AlkaloidInhibits tubulin polymerizationµM range[3][5]
Combretastatin A-4 StilbeneInhibits tubulin polymerizationnM to µM range[5]

Table 2: Comparison of STAT3 Inhibitors

CompoundClassMechanism of ActionIC50 / KiReference
Stattic Small MoleculeInhibits STAT3 SH2 domainµM range[4]
Niclosamide SalicylanilideInhibits STAT3 signalingµM range[4][10]
C188-9 (TTI-101) Small MoleculeSTAT3 inhibitorKd of 4.7 nM[11]
Cryptotanshinone Natural ProductInhibits STAT3IC50 of 4.6 µM[11]

Table 3: Comparison of Pim-1 Kinase Inhibitors

CompoundClassMechanism of ActionIC50 / KiReference
SMI-4a Small MoleculeATP-competitive inhibitorIC50 of 17 nM[11][12]
AZD1208 Small MoleculePan-Pim kinase inhibitorIC50 of 0.4 nM (Pim-1)[9][11][12]
SGI-1776 Small MoleculeATP-competitive inhibitorIC50 of 7 nM[9][12]
Hispidulin FlavonoidInhibitor of Pim-1IC50 of 2.71 µM[11]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate benchmarking of novel compounds. Below are generalized methodologies for assessing the potential activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a known inhibitor (positive control) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer, and GTP.

  • Compound Addition: Add this compound or a known tubulin inhibitor to the reaction mixture.

  • Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to microtubule formation.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.

Western Blot for STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.

  • Cell Lysis: Treat cancer cells with this compound and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Pim-1 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Pim-1 kinase.

  • Reaction Setup: Prepare a reaction mixture containing recombinant Pim-1 kinase, a substrate peptide, and ATP.

  • Inhibitor Addition: Add this compound or a known Pim-1 inhibitor to the reaction.

  • Kinase Reaction: Incubate the mixture to allow for the phosphorylation of the substrate.

  • Detection: Use a detection method, such as a fluorescence-based assay or a radioactive assay, to measure the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Pathways and Workflows

The following diagrams illustrate the potential signaling pathways that could be targeted by indole derivatives and a general workflow for inhibitor screening.

G Potential Anticancer Signaling Pathways for Indole Derivatives cluster_0 Tubulin Dynamics cluster_1 STAT3 Signaling cluster_2 Pim-1 Kinase Signaling Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization This compound? This compound? This compound?->Microtubules Inhibition? STAT3 STAT3 This compound?->STAT3 Inhibition? Pim-1 Kinase Pim-1 Kinase This compound?->Pim-1 Kinase Inhibition? Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK JAK->STAT3 Phosphorylation STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Proliferation, Survival Upstream Signals Upstream Signals Upstream Signals->Pim-1 Kinase Downstream Targets Downstream Targets Pim-1 Kinase->Downstream Targets Phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation G Experimental Workflow for Inhibitor Benchmarking Start Start Compound Synthesis\n(this compound) Compound Synthesis (this compound) Start->Compound Synthesis\n(this compound) In Vitro Cytotoxicity Screening\n(e.g., MTT Assay) In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis\n(this compound)->In Vitro Cytotoxicity Screening\n(e.g., MTT Assay) Identify Active Concentration Range Identify Active Concentration Range In Vitro Cytotoxicity Screening\n(e.g., MTT Assay)->Identify Active Concentration Range Mechanism of Action Studies Mechanism of Action Studies Identify Active Concentration Range->Mechanism of Action Studies Target-Based Assays\n(e.g., Tubulin Polymerization, Kinase Assay) Target-Based Assays (e.g., Tubulin Polymerization, Kinase Assay) Mechanism of Action Studies->Target-Based Assays\n(e.g., Tubulin Polymerization, Kinase Assay) Cell-Based Pathway Analysis\n(e.g., Western Blot for p-STAT3) Cell-Based Pathway Analysis (e.g., Western Blot for p-STAT3) Target-Based Assays\n(e.g., Tubulin Polymerization, Kinase Assay)->Cell-Based Pathway Analysis\n(e.g., Western Blot for p-STAT3) Compare with Known Inhibitors Compare with Known Inhibitors Cell-Based Pathway Analysis\n(e.g., Western Blot for p-STAT3)->Compare with Known Inhibitors Lead Optimization Lead Optimization Compare with Known Inhibitors->Lead Optimization End End Lead Optimization->End

References

Navigating the Synthesis of 3-Hydroxy-3-methyloxindole: A Guide to Reproducible Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

The elusive 3-Methyl-3H-indol-3-ol has prompted a focused examination of its stable and extensively studied structural analog, 3-hydroxy-3-methyloxindole. This guide offers a comparative analysis of synthetic methodologies for 3-hydroxy-3-methyloxindole, providing researchers, scientists, and drug development professionals with the critical data and detailed protocols necessary to achieve reproducible experimental results.

Initial investigations into the experimental reproducibility of this compound revealed a significant challenge: the compound is not described as a stable, isolable entity in peer-reviewed literature. It is likely a transient intermediate in chemical reactions, making a direct study of its experimental reproducibility impractical. Consequently, this guide focuses on 3-hydroxy-3-methyloxindole, a closely related and well-characterized compound. This oxindole derivative is notably recognized as the major murine metabolite of 3-methylindole (skatole), highlighting its biological relevance.[1][2] The inherent stability of 3-hydroxy-3-methyloxindole allows for consistent synthesis and characterization, providing a solid foundation for reproducible experimentation.

Comparative Analysis of Synthetic Protocols

The synthesis of 3-hydroxy-3-methyloxindole and its derivatives is a subject of ongoing research, with various methods offering different advantages in terms of yield, reaction time, and catalyst requirements. Below is a summary of quantitative data from different synthetic approaches to provide a clear comparison.

Method/CatalystSubstratesReaction TimeYield (%)Reference
K2CO3Isatin and Indole60 - 120 minGood(Shanthi et al.)
β-CyclodextrinIsatin and Indole45 - 190 minGood(Kumar et al.)
Triton-BIsatin and Indole15 minGood(Meshram et al.)
ZnO nanorodsIsatin and Indole2.5 hGood(Hosseini and Tavakolian)

Experimental Protocols

Reproducibility in chemical synthesis is fundamentally linked to the meticulous execution of experimental protocols. Below are detailed methodologies for key experiments related to the synthesis and understanding of 3-hydroxy-3-methyloxindole.

Protocol 1: Synthesis of 3-hydroxy-3-methyloxindole

This protocol is a generalized procedure based on the reaction of an N-protected isatin with a suitable methylating agent.

Materials:

  • N-protected isatin (e.g., N-benzylisatin)

  • Methylmagnesium bromide (Grignard reagent), 3.0 M in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A solution of N-protected isatin (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution over a period of 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-hydroxy-3-methyloxindole.

Protocol 2: Metabolic Conversion of 3-Methylindole to 3-Hydroxy-3-methyloxindole in Human Liver Microsomes

This protocol outlines the in vitro metabolism of 3-methylindole to understand the formation of 3-hydroxy-3-methyloxindole.[3]

Materials:

  • 3-Methylindole (3MI)

  • Human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Glutathione (GSH) (optional, for trapping reactive intermediates)

Procedure:

  • Incubations are prepared in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL) and 3-methylindole (100 µM).

  • The reaction is initiated by the addition of the NADPH regenerating system.

  • The mixture is incubated at 37 °C for 30 minutes.

  • The reaction is terminated by the addition of an equal volume of cold acetonitrile.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is collected and analyzed by LC-MS/MS to identify and quantify the formation of 3-hydroxy-3-methyloxindole and other metabolites.

Key Pathways and Workflows

To visualize the relationships between the compounds and processes discussed, the following diagrams are provided.

metabolic_pathway 3-Methylindole 3-Methylindole CYP450 CYP450 3-Methylindole->CYP450 Oxidation 3-Hydroxy-3-methylindolenine 3-Hydroxy-3-methylindolenine CYP450->3-Hydroxy-3-methylindolenine 3-Methyloxindole 3-Methyloxindole CYP450->3-Methyloxindole 3-Hydroxy-3-methyloxindole 3-Hydroxy-3-methyloxindole 3-Hydroxy-3-methylindolenine->3-Hydroxy-3-methyloxindole 3-Methyloxindole->3-Hydroxy-3-methyloxindole

Caption: Metabolic pathway of 3-methylindole.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Isatin Isatin Reaction_Vessel Reaction in Anhydrous THF Isatin->Reaction_Vessel Grignard_Reagent Methylating Agent (e.g., MeMgBr) Grignard_Reagent->Reaction_Vessel Quenching Quench with aq. NH4Cl Reaction_Vessel->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 3-Hydroxy-3-methyloxindole Purification->Product

Caption: General workflow for the synthesis of 3-hydroxy-3-methyloxindole.

References

Safety Operating Guide

Prudent Disposal of 3-Methyl-3H-indol-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a specific Safety Data Sheet (SDS) for 3-Methyl-3H-indol-3-ol (CAS No. 216101-54-1) is not publicly available. The following disposal procedures are based on general best practices for handling unknown or uncharacterized chemical waste in a laboratory setting. Researchers must always prioritize safety and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Given the absence of specific toxicity and reactivity data for this compound, it must be handled as a potentially hazardous substance. All personnel should adhere to the following personal protective equipment (PPE) standards when managing this compound:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound, treated as an unknown chemical waste, should proceed as follows:

  • Waste Identification and Segregation:

    • Since the specific hazards are unknown, do not mix this compound waste with any other waste stream.

    • It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection and Management:

    • Use a container that is in good condition, leak-proof, and compatible with indole derivatives (a glass container is generally suitable for solids or solutions).

    • The container must have a secure, tight-fitting lid.

    • Keep the waste container closed at all times, except when adding waste.[1][2][3]

    • Ensure the exterior of the container remains clean and free of contamination.

  • Labeling:

    • Label the waste container clearly with the words "HAZARDOUS WASTE".

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS Number: "216101-54-1"[4]

      • An indication that the hazards are "Unknown"

      • The name of the principal investigator or laboratory contact.

      • The accumulation start date.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage location is away from incompatible materials. As a precaution, store it separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

    • The storage area should have secondary containment to control any potential spills.

  • Disposal Request:

    • Once the container is full (not exceeding 90% capacity) or waste is no longer being generated, arrange for its disposal through your institution's EHS department.[3]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Summary of Key Information

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 216101-54-1[4]
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17 g/mol [4]
Known Hazards Not AvailableN/A
Disposal Method Treat as unknown hazardous waste; contact EHS for disposal.General Best Practices

Disposal Decision Workflow

start Start: Have this compound for Disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow disposal instructions in the SDS sds_check->follow_sds Yes no_sds Treat as Unknown Hazardous Waste sds_check->no_sds No end End of Process follow_sds->end collect Collect in a dedicated, compatible container no_sds->collect label Label with 'Hazardous Waste', full chemical name, CAS number, and 'Hazards Unknown' collect->label store Store in a designated satellite accumulation area with secondary containment label->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3-Methyl-3H-indol-3-ol: A Provisional Guide

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the personal protective equipment (PPE), handling, and disposal of 3-Methyl-3H-indol-3-ol.

Hazard Profile (Based on 2,3,3-Trimethylindolenine)

Due to the absence of specific data for this compound, the hazard profile of a structural isomer, 2,3,3-Trimethylindolenine, is provided as a potential indicator of risks.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Physical Hazard Combustible liquid.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risk. The following PPE is recommended based on the hazard profile of the surrogate compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and/or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider chemical-resistant aprons or suits.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure.

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.

    • Do not ingest or inhale dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Keep containers tightly closed when not in use.

    • Prevent the formation of dusts or aerosols.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Keep containers tightly sealed.

First Aid Measures:

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures:

  • Spill Containment:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE as outlined above.

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.

  • Waste Disposal:

    • Dispose of waste in accordance with all applicable federal, state, and local regulations.

    • Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Surrogate SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_disposal Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_disposal

Caption: A logical workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.